N-ethyl-2-iodoaniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
N-ethyl-2-iodoaniline |
InChI |
InChI=1S/C8H10IN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 |
InChI Key |
WQNXDOPZKIHJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC=C1I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-ethyl-2-iodoaniline from 2-iodoaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-ethyl-2-iodoaniline from 2-iodoaniline, a key transformation in the development of various pharmaceutical and research compounds. Two primary synthetic methodologies, Reductive Amination and Direct N-Alkylation, are presented with detailed experimental protocols. All quantitative data is summarized for clear comparison, and logical workflows are visualized to aid in experimental design and execution.
Synthetic Approaches
The ethylation of 2-iodoaniline can be effectively achieved through two principal synthetic routes:
-
Reductive Amination: This one-pot reaction involves the formation of an imine intermediate from 2-iodoaniline and acetaldehyde, which is subsequently reduced in situ to the desired this compound. Sodium triacetoxyborohydride is a preferred reducing agent for this transformation due to its mildness and high selectivity, which minimizes over-alkylation and reduction of the starting aldehyde.[1][2][3]
-
Direct N-Alkylation: This method involves the direct reaction of 2-iodoaniline with an ethylating agent, such as ethyl iodide, in the presence of a base. Potassium carbonate is a commonly used base for this type of transformation.[4] This approach is straightforward but may require careful control of reaction conditions to avoid the formation of diethylated byproducts.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two primary synthetic methods.
Table 1: Reagents and Stoichiometry
| Method | Starting Material | Reagent 1 | Reagent 2 | Base/Reducing Agent | Solvent |
| Reductive Amination | 2-Iodoaniline | Acetaldehyde | - | Sodium Triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Direct N-Alkylation | 2-Iodoaniline | Ethyl Iodide | - | Potassium Carbonate | Acetonitrile or Acetone |
Table 2: Reaction Conditions and Yields (Representative)
| Method | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Reductive Amination | Room Temperature | 1 - 4 | 75 - 90 |
| Direct N-Alkylation | Reflux | 6 - 12 | 60 - 80 |
Experimental Protocols
Method 1: Reductive Amination
This protocol is adapted from general procedures for reductive amination using sodium triacetoxyborohydride.[1][3][5]
Materials:
-
2-Iodoaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-iodoaniline (1.0 eq) in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1-0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (1.2-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Method 2: Direct N-Alkylation
This protocol is based on general procedures for the N-alkylation of anilines.[4]
Materials:
-
2-Iodoaniline
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile or Acetone, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, combine 2-iodoaniline (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile or acetone.
-
To this suspension, add ethyl iodide (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization Data for this compound
The synthesized this compound can be characterized using standard analytical techniques.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets), quartet for the methylene (-CH₂) group of the ethyl moiety, and a triplet for the methyl (-CH₃) group of the ethyl moiety. |
| ¹³C NMR | Aromatic carbon signals, with the carbon bearing the iodine atom being significantly downfield. Signals for the methylene and methyl carbons of the ethyl group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of this compound (C₈H₁₀IN, MW: 247.08 g/mol ). |
| Infrared (IR) | N-H stretching vibration (if mono-ethylation is successful), C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations. |
Visualized Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying chemical transformations, the following diagrams are provided.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
N-Ethyl-2-iodoaniline: A Technical Guide to Its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-ethyl-2-iodoaniline. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a consolidated resource for this specific aniline derivative. This document presents available data in a structured format and outlines standard experimental methodologies for the determination of key chemical properties.
Core Physicochemical Properties
Table 1: Core Identifiers and Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Synonyms | N-ethyl-N-(2-iodophenyl)amine | Sigma-Aldrich |
| CAS Number | 133286-16-5 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₀IN | PubChemLite[1] |
| Molecular Weight | 247.08 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 246.9858 Da | PubChemLite[1] |
| Predicted XLogP | 2.9 | PubChemLite[1] |
| InChI Key | WQNXDOPZKIHJEX-UHFFFAOYSA-N | Sigma-Aldrich |
Note: XLogP is a computationally predicted value for the logarithm of the octanol-water partition coefficient (LogP).
Experimental Protocols for Property Determination
For properties where experimental data is not available, standard laboratory protocols can be employed for their determination. The following sections detail generalized, yet widely accepted, methodologies for key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[4]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus with a heated metal block.[5][6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[5][7]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a fundamental physical constant for volatile substances.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or an oil bath.[8]
-
Heating: The bath is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[8][9]
-
Observation: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[8][9] The barometric pressure should be recorded as boiling points are pressure-dependent.[10]
Solubility Determination
Solubility provides insight into a compound's polarity and is crucial for applications in drug delivery, formulation, and environmental science.
Methodology: Qualitative Shake-Flask Method
-
Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH) is selected.
-
Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.75 mL).[11]
-
Equilibration: The mixture is vigorously agitated (shaken) to facilitate dissolution. The process can be aided by gentle heating if necessary, followed by cooling to a standard temperature (e.g., 25°C) to allow equilibrium to be reached.[12][13]
-
Observation: The mixture is visually inspected for the presence of undissolved solid. The compound's solubility is then qualitatively classified (e.g., soluble, slightly soluble, insoluble). For quantitative analysis, the supernatant would be analyzed by a suitable technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound.
Partition Coefficient (LogP) Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a sufficient period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[14]
-
Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[14]
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[15]
Workflow for Physicochemical Characterization
The systematic characterization of a novel or under-studied chemical entity like this compound is a foundational step in any research or development pipeline. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the physicochemical profiling of a research compound.
This guide serves as a foundational document for this compound. The provided methodologies offer a clear path for the experimental determination of its core properties, enabling further research and application in drug discovery and chemical synthesis.
References
- 1. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 2. N-ethyl-3-iodoaniline | C8H10IN | CID 43088811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-4-iodoaniline | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chemconnections.org [chemconnections.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
N-ethyl-2-iodoaniline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-2-iodoaniline is a halogenated aromatic amine that serves as a versatile synthetic intermediate in the development of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, alongside detailed experimental protocols for its synthesis. Furthermore, this document elucidates the role of this compound as a building block in the synthesis of more complex molecules, a critical aspect for professionals in drug discovery and development.
Chemical Properties and Identification
This compound is a substituted aniline with an ethyl group attached to the nitrogen atom and an iodine atom at the ortho position of the benzene ring. This substitution pattern provides a reactive handle for various organic transformations.
| Property | Value | Citation |
| CAS Number | 133286-16-5 | [1] |
| Molecular Formula | C₈H₁₀IN | |
| Molecular Weight | 247.08 g/mol | [1] |
| IUPAC Name | N-ethyl-2-iodobenzenamine | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2-iodoaniline. The following protocol is a representative method for this transformation.
Experimental Protocol: N-Alkylation of 2-Iodoaniline
Objective: To synthesize this compound via the reductive amination of 2-iodoaniline with acetaldehyde.
Materials:
-
2-Iodoaniline
-
Acetaldehyde
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate
-
2-Propanol
-
Water
-
Dichloromethane
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
To a flask containing Pd/C (0.5 mmol), add 2-propanol (90 ml).
-
Dissolve ammonium formate (50 mmol) in water (10 ml) and transfer it to the flask.
-
Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.
-
Add 2-iodoaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
-
Stir the mixture for 30 minutes at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure at 45-50°C.
-
Dilute the resulting residue with dichloromethane and wash with a brine solution.
-
Separate the organic phase and dry it over anhydrous Na₂SO₄.
-
Distill the organic layer under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane as the eluent to obtain pure this compound.[2]
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of the iodine atom allows for various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, enabling the introduction of diverse functional groups. The secondary amine functionality can participate in cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in many biologically active compounds.
The general workflow for utilizing this compound as a synthetic intermediate is depicted in the following diagram:
This diagram illustrates a logical workflow where this compound (A) undergoes a cross-coupling reaction (B) to yield a functionalized intermediate (C). This intermediate can then be subjected to a cyclization reaction (D) to form a heterocyclic product (E). Subsequent functionalization steps (F) can then lead to the final target molecule (G), which could be an active pharmaceutical ingredient (API) or an agrochemical. Iodoanilines, in general, are crucial starting materials for the synthesis of various APIs, including antifungal agents and neuroprotective drugs.[3]
Role in Drug Development
The core structure of this compound is a precursor to a variety of heterocyclic systems that are of significant interest in medicinal chemistry. The ability to introduce substituents at the 2-position via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies. By systematically modifying this position, medicinal chemists can fine-tune the pharmacological properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.
For instance, the synthesis of indole derivatives, a common motif in many pharmaceuticals, can be achieved through the coupling of N-substituted 2-iodoanilines with terminal acetylenes followed by an electrophilic cyclization.
Experimental Protocol: Synthesis of 3-Iodoindoles from N,N-Dialkyl-2-iodoanilines
This protocol outlines a general procedure for the synthesis of substituted indoles, which can be adapted from this compound.
Step 1: Sonogashira Coupling
-
In a flask, combine the this compound (5 mmol), a terminal acetylene (6.0 mmol), PdCl₂(PPh₃)₂ (2 mol %), and CuI (1 mol %) in triethylamine (12.5 ml).
-
Stir the mixture for a few minutes and then flush with argon.
-
Seal the flask and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the resulting solution, wash with a saturated aqueous NaCl solution, and extract with diethyl ether.[4]
Step 2: Iodocyclization
-
Dissolve the product from Step 1 (0.25 mmol) in CH₂Cl₂ (3 ml).
-
Gradually add a solution of iodine (2 equivalents) in CH₂Cl₂ (2 ml).
-
Flush the reaction mixture with argon and stir at room temperature.
-
Quench the excess iodine by washing with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous solution with diethyl ether to isolate the 3-iodoindole product.[4]
The following diagram illustrates the logical flow of this synthetic strategy.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly in the construction of complex heterocyclic molecules relevant to the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity make it a valuable tool for researchers and professionals in drug development. The synthetic protocols and workflows outlined in this guide provide a foundation for the effective utilization of this compound in various research and development endeavors.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-ethyl-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-ethyl-2-iodoaniline. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science in the characterization and quality control of this important chemical intermediate.
Introduction
This compound is a substituted aniline derivative of significant interest in organic synthesis. Its bifunctional nature, possessing both a secondary amine and an aryl iodide, makes it a versatile building block for the construction of more complex molecules, including pharmaceuticals and functional materials. Accurate spectroscopic data is paramount for the unambiguous identification and purity assessment of this compound. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, based on predictive models and analysis of structurally related compounds.
Predicted NMR Data
Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using established NMR prediction software and refined by comparing with experimental data from analogous compounds such as 2-iodoaniline and N-ethylaniline.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The spectrum is expected to exhibit distinct signals corresponding to the ethyl group protons and the aromatic protons of the substituted benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |
| ~7.75 | Doublet of doublets | 1H | H-6 | J = 7.8, 1.5 Hz |
| ~7.25 | Triplet of doublets | 1H | H-4 | J = 8.0, 1.5 Hz |
| ~6.70 | Doublet of doublets | 1H | H-3 | J = 8.2, 1.0 Hz |
| ~6.55 | Triplet of doublets | 1H | H-5 | J = 7.5, 1.0 Hz |
| ~4.50 (broad) | Singlet | 1H | N-H | - |
| ~3.20 | Quartet | 2H | -CH₂- | J = 7.2 Hz |
| ~1.30 | Triplet | 3H | -CH₃ | J = 7.2 Hz |
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in Table 2. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-1 (C-N) |
| ~98.0 | C-2 (C-I) |
| ~139.5 | C-6 |
| ~129.0 | C-4 |
| ~119.0 | C-3 |
| ~115.0 | C-5 |
| ~38.0 | -CH₂- |
| ~14.5 | -CH₃ |
Structural Assignment and Interpretation
The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of the nuclei. The electron-withdrawing inductive effect of the iodine atom is expected to deshield the adjacent aromatic protons and carbons. Conversely, the electron-donating effect of the ethylamino group will shield the ortho and para positions.
Caption: Logical relationship of NMR assignments to the molecular structure.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar aniline derivatives.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by column chromatography or recrystallization.
-
Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.
Conclusion
This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, along with a standardized experimental protocol for data acquisition. This information serves as a valuable resource for scientists and researchers, facilitating the accurate identification and characterization of this important synthetic intermediate. The provided diagrams and tables are designed for clarity and ease of use in a laboratory setting.
References
An In-depth Technical Guide on the Solubility and Stability of N-ethyl-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-ethyl-2-iodoaniline, a key intermediate in various synthetic applications. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties and methodologies for its characterization. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates likely characteristics based on the known properties of its parent compound, 2-iodoaniline, and general principles of organic chemistry.
Physicochemical Properties
This compound is a derivative of 2-iodoaniline, and its properties are expected to be influenced by the presence of the N-ethyl group. A summary of the known properties of 2-iodoaniline, which can serve as a baseline for understanding this compound, is presented below.
| Property | Value (for 2-iodoaniline) | Reference |
| Molecular Formula | C₆H₆IN | [1] |
| Molecular Weight | 219.02 g/mol | [1] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 262.0±23.0 °C (Predicted) | [2] |
| Appearance | Yellow to brown crystalline needles | [2] |
| pKa | 2.6 (at 25 °C) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. Based on the known solubility of 2-iodoaniline, the expected solubility profile of this compound is summarized below. The addition of the ethyl group is anticipated to slightly increase its lipophilicity.
| Solvent | Expected Solubility of this compound | Basis of Expectation (from 2-iodoaniline data) |
| Water | Insoluble | 2-iodoaniline is insoluble in water.[2][3][4] |
| Chloroform | Soluble | 2-iodoaniline is soluble in chloroform.[2] |
| Dichloromethane (DCM) | Soluble | 2-iodoaniline is soluble in DCM.[2] |
| Ethyl Acetate | Soluble | 2-iodoaniline is soluble in ethyl acetate.[2] |
| Toluene | Soluble | 2-iodoaniline is soluble in toluene.[2] |
| Ethanol | Soluble | 2-iodoaniline is soluble in alcohol.[4][5] |
| Diethyl Ether | Soluble | 2-iodoaniline is soluble in ether.[4][5] |
| Benzene | Soluble | 2-iodoaniline is soluble in benzene.[4][5] |
| Hexane | Sparingly soluble to insoluble | 2-iodoaniline is purified from benzene/petroleum ether, suggesting lower solubility in nonpolar aliphatic hydrocarbons.[2] |
Stability Profile
Understanding the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. The stability is expected to be similar to that of 2-iodoaniline, which is known to be sensitive to light.
| Condition | Expected Stability | Basis of Expectation (from 2-iodoaniline data) |
| Temperature | Stable under normal temperatures and pressures. | 2-iodoaniline is stable under normal temperatures and pressures.[3] |
| Light | Light sensitive. | 2-iodoaniline is light sensitive.[2] |
| pH | Likely stable in neutral and acidic conditions; potential for degradation under strongly basic conditions. | Aromatic amines can be susceptible to oxidation, which can be pH-dependent. |
| Air/Oxygen | Potential for gradual oxidation over time. | Anilines can be susceptible to oxidation. |
Experimental Protocols
To facilitate further research, detailed methodologies for determining the solubility and stability of this compound are provided below.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, ethyl acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven (e.g., at 60 °C) for a defined period.
-
Photolytic Degradation: Expose solid this compound to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-PDA method to separate the parent compound from any degradation products.
-
Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples.
Caption: Factors influencing the stability of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily based on the characteristics of its parent compound, 2-iodoaniline. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound. A thorough characterization of these properties is essential for the successful application of this compound in pharmaceutical development and other synthetic endeavors. It is recommended that the proposed experimental protocols be performed to establish a definitive solubility and stability profile for this compound.
References
- 1. 2-Iodoaniline | C6H6IN | CID 11995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodoaniline | 615-43-0 [chemicalbook.com]
- 3. 2-Iodoaniline | 615-43-0, 2-Iodoaniline Formula - ECHEMI [echemi.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]
N-ethyl-2-iodoaniline safety data sheet and handling precautions
Introduction
N-ethyl-2-iodoaniline is a substituted aniline derivative. Due to the presence of the iodo- and ethyl- functional groups on the aniline scaffold, this compound is of interest to researchers in synthetic organic chemistry and drug development. The safety profile of this compound is not well-documented; however, based on analogous structures, it is prudent to handle it as a hazardous chemical with potential for toxicity and irritation. This guide provides a summary of the likely hazards, handling precautions, and emergency procedures.
Hazard Identification and Classification
Based on data from similar compounds, this compound is anticipated to be classified as follows:
Globally Harmonized System (GHS) Classification (Predicted)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][5] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][5] |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for structurally related compounds to provide an estimation of its properties.
| Property | 2-Iodoaniline | N-Ethylaniline | This compound |
| CAS Number | 615-43-0 | 103-69-5 | 133286-16-5 |
| Molecular Formula | C₆H₆IN | C₈H₁₁N | C₈H₁₀IN[6] |
| Molecular Weight | 219.02 g/mol | 121.18 g/mol | 247.08 g/mol |
| Appearance | Crystalline Needles | Colorless liquid, turns brown on exposure to light and air | Not available |
| Melting Point | 55-58 °C | -63 °C | Not available |
| Boiling Point | 262.0±23.0 °C | 205 °C | Not available |
| Flash Point | >230 °F | 85 °C | Not available |
| Solubility | Insoluble in water | Insoluble in water | Not available |
Experimental Protocols: Safe Handling Procedures
Given the predicted hazards, the following handling procedures are recommended. These are general guidelines and should be adapted to specific laboratory conditions through a formal risk assessment.
4.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all manipulations of this compound, including weighing, transferring, and reactions.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
4.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Clothing: Long pants and closed-toe shoes are required.
-
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
4.3. Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.
4.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
-
Protect from light.
4.5. Spill and Disposal
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visualized Workflows
The following diagrams illustrate key logical workflows for handling hazardous chemicals like this compound.
Caption: Chemical Hazard Assessment and Handling Workflow.
Caption: Emergency First-Aid Response Protocol.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a conservative approach to its handling is warranted based on the known hazards of similar iodo- and ethyl- substituted anilines. It should be treated as a compound that is harmful if swallowed, inhaled, or in contact with skin, and as an irritant to the skin, eyes, and respiratory system. Strict adherence to the safe handling procedures outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure for researchers and drug development professionals. A thorough, substance-specific risk assessment should always be completed before any new experimental work with this compound is undertaken.
References
A Technical Guide to High-Purity N-ethyl-2-iodoaniline for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-ethyl-2-iodoaniline, a key intermediate in pharmaceutical synthesis. Due to the limited direct commercial availability of this compound in high-purity grades, this document focuses on providing reliable sourcing options for its precursor and a detailed, synthesized protocol for its preparation and purification. This guide is intended to empower researchers to obtain high-quality this compound for their drug discovery and development endeavors.
Commercial Sourcing Landscape
Direct commercial suppliers of high-purity this compound are limited, with some major suppliers listing the product as currently unavailable. However, the hydrochloride salt and the primary precursor, 2-iodoaniline, are readily available from multiple vendors. Researchers requiring the free base will likely need to synthesize and purify it in-house.
Below is a summary of potential suppliers for this compound, its hydrochloride salt, and its key precursor. Purity and availability should be confirmed with the respective suppliers.
| Compound | Supplier | CAS Number | Purity/Notes | Availability |
| This compound | Sigma-Aldrich | 133286-16-5 | Not Specified | Currently Unavailable[1] |
| CymitQuimica | 133286-16-5 | 98% | Discontinued | |
| This compound hydrochloride | Sigma-Aldrich | 2416231-71-3 | Not Specified | Available |
| 2-Iodoaniline | Sigma-Aldrich | 615-43-0 | >98% | Available |
| TCI America | 615-43-0 | >98% | Available | |
| Thermo Scientific Chemicals | 615-43-0 | 98+% | Available |
Synthesis and Purification of High-Purity this compound
The following section details a robust experimental protocol for the synthesis of this compound via N-alkylation of 2-iodoaniline, followed by a comprehensive purification procedure.
Synthesis Pathway
The synthesis proceeds via a standard nucleophilic substitution reaction where the nitrogen atom of 2-iodoaniline attacks the electrophilic ethyl group of an ethylating agent.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-ethyl-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of N-ethyl-2-iodoaniline. Due to the nature of the substituents, a direct electrophilic attack on the aromatic ring can lead to a mixture of products and undesirable side reactions. Therefore, this guide focuses on a strategic approach involving the protection of the secondary amine, subsequent electrophilic substitution, and final deprotection. This methodology allows for greater control over regioselectivity and yield, which is crucial in the synthesis of complex organic molecules for drug development and other applications.
Core Concepts: Directing Effects and Reactivity
The regioselectivity of electrophilic substitution on the this compound ring is governed by the electronic properties of the two substituents: the N-ethylamino group (-NH-CH₂CH₃) and the iodine atom (-I).
-
N-Ethylamino Group: This is a powerful activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes the ring much more susceptible to electrophilic attack at these positions. The N-ethylamino group is, therefore, a strong ortho-, para-director.
-
Iodo Group: The iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[1] Halogens are unique in that they are deactivating yet ortho-, para-directing.[1]
In this compound, the powerful activating and directing effect of the N-ethylamino group dominates over the weaker directing effect of the iodine atom. Therefore, electrophilic substitution is expected to occur predominantly at the positions para and ortho to the N-ethylamino group (positions 4 and 6). Position 6 is sterically hindered by the adjacent iodine atom, so the major product is anticipated to be the 4-substituted isomer.
However, direct electrophilic substitution on this compound presents challenges:
-
Nitration: The strongly acidic conditions of nitration (using a mixture of nitric and sulfuric acids) will protonate the basic N-ethylamino group to form an N-ethylanilinium ion. This protonated group is strongly deactivating and a meta-director, leading to a complex mixture of products.
-
Friedel-Crafts Reactions: The Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts alkylation and acylation will complex with the lone pair of electrons on the nitrogen atom of the N-ethylamino group.[2] This deactivates the ring towards electrophilic substitution.[2]
-
Halogenation and Sulfonation: While possible, the high reactivity of the unprotected aniline derivative can lead to over-substitution and side reactions.
To overcome these challenges, a protection-substitution-deprotection strategy is employed. The most common and effective protecting group for the amino functionality in this context is the acetyl group.
Strategic Approach: Protection, Substitution, and Deprotection
A robust strategy for the selective electrophilic substitution of this compound involves a three-step sequence. This workflow ensures high yields and predictable regioselectivity.
Caption: A three-step strategic workflow for the electrophilic substitution of this compound.
Experimental Protocols
Step 1: N-Acetylation of this compound (Protection)
The N-ethylamino group is protected as an acetamide to moderate its activating effect and prevent side reactions.
Reaction:
This compound + Acetic Anhydride → N-acetyl-N-ethyl-2-iodoaniline + Acetic Acid
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-acetyl-N-ethyl-2-iodoaniline.
Step 2: Electrophilic Aromatic Substitution of N-acetyl-N-ethyl-2-iodoaniline
With the amino group protected, the N-acetyl-N-ethyl group now acts as a moderately activating ortho-, para-director. The substitution is strongly directed to the position para to the amide group (C4 position), which is also ortho to the iodo group.
Caption: Regioselectivity of electrophilic attack on N-acetyl-N-ethyl-2-iodoaniline.
Reaction:
N-acetyl-N-ethyl-2-iodoaniline + HNO₃/H₂SO₄ → N-acetyl-N-ethyl-2-iodo-4-nitroaniline
Experimental Protocol:
-
To a stirred solution of N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in glacial acetic acid, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to afford pure N-acetyl-N-ethyl-2-iodo-4-nitroaniline.
Reaction:
N-acetyl-N-ethyl-2-iodoaniline + Br₂ → N-acetyl-4-bromo-N-ethyl-2-iodoaniline + HBr
Experimental Protocol:
-
Dissolve N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with constant stirring at room temperature.
-
Continue stirring for 1-2 hours after the addition is complete, or until the bromine color persists.
-
Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure N-acetyl-4-bromo-N-ethyl-2-iodoaniline.
Reaction:
N-acetyl-N-ethyl-2-iodoaniline + SO₃/H₂SO₄ → 3-acetamido-N-ethyl-4-iodobenzenesulfonic acid
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, place N-acetyl-N-ethyl-2-iodoaniline (1.0 eq).
-
Cool the flask in an ice bath and slowly add fuming sulfuric acid (20% SO₃, 2-3 eq) dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat at 100 °C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product will precipitate. Collect the solid by vacuum filtration and wash with a small amount of ice-cold water.
-
The product can be purified by recrystallization from water.
Reaction:
N-acetyl-N-ethyl-2-iodoaniline + Acetyl Chloride + AlCl₃ → N-acetyl-4-acetyl-N-ethyl-2-iodoaniline + HCl
Experimental Protocol:
-
To a suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add a solution of N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Step 3: Hydrolysis of the N-Acetyl Group (Deprotection)
The final step is the removal of the acetyl protecting group to regenerate the N-ethylamino functionality. This can be achieved under either acidic or basic conditions.
a) Acid-Catalyzed Hydrolysis:
Reaction:
Substituted N-acetyl-N-ethyl-2-iodoaniline + H₂O/H⁺ → Substituted this compound + Acetic Acid
Experimental Protocol:
-
Suspend the substituted N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
b) Base-Catalyzed Hydrolysis:
Reaction:
Substituted N-acetyl-N-ethyl-2-iodoaniline + NaOH → Substituted this compound + Sodium Acetate
Experimental Protocol:
-
Dissolve the substituted N-acetyl-N-ethyl-2-iodoaniline (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the product as required.
Data Presentation: Summary of Reactions and Expected Products
The following table summarizes the expected major products and representative yields for the electrophilic substitution reactions on N-acetyl-N-ethyl-2-iodoaniline. Yields are based on analogous reactions reported in the literature for structurally similar substrates.
| Electrophilic Reagent | Reaction | Major Product | Representative Yield (%) |
| HNO₃ / H₂SO₄ | Nitration | N-acetyl-N-ethyl-2-iodo-4-nitroaniline | 70-85 |
| Br₂ in Acetic Acid | Bromination | N-acetyl-4-bromo-N-ethyl-2-iodoaniline | 80-90 |
| Fuming H₂SO₄ | Sulfonation | 3-acetamido-N-ethyl-4-iodobenzenesulfonic acid | 65-75 |
| CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | N-acetyl-4-acetyl-N-ethyl-2-iodoaniline | 50-65 |
Conclusion
The electrophilic substitution reactions of this compound are best approached through a strategic protection-substitution-deprotection sequence. By protecting the N-ethylamino group as an acetamide, the reactivity of the aromatic ring is moderated, and the regioselectivity of the substitution is controlled, leading predominantly to the formation of 4-substituted products. This guide provides detailed experimental protocols and expected outcomes for nitration, halogenation, sulfonation, and Friedel-Crafts acylation, offering a valuable resource for researchers and professionals in drug development and organic synthesis. The presented methodologies allow for the synthesis of a variety of substituted this compound derivatives with a high degree of control and in good yields.
References
Theoretical Calculations on the Molecular Structure of N-ethyl-2-iodoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural and electronic characterization of N-ethyl-2-iodoaniline. In the absence of specific published theoretical data for this molecule, this document outlines a robust computational approach based on well-established quantum chemical methods. The protocols detailed herein are designed to yield valuable insights into the molecular geometry, vibrational properties, and electronic structure of this compound, which are critical for understanding its chemical behavior and potential applications in drug development. This guide leverages findings from studies on analogous compounds, such as 2-iodoaniline and other N-alkylanilines, to propose a reliable computational workflow.
Introduction
This compound is an aniline derivative of interest in synthetic and medicinal chemistry. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry offers a powerful and cost-effective means to elucidate these molecular characteristics.[1][2] This guide focuses on the application of Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for organic molecules.[3][4] The methodologies described are intended to serve as a detailed protocol for researchers initiating computational studies on this and related compounds.
Theoretical Background and Computational Methods
The primary theoretical approach for studying organic molecules like this compound is quantum chemistry, with DFT being a prominent method.[1][5][6] DFT calculations determine the electronic structure of a molecule to derive its energy and other properties.[3]
Density Functional Theory (DFT)
DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.[3] A popular and effective functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT.[4]
Basis Sets
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing a heavy atom like iodine, it is crucial to use a basis set that can adequately describe its electron configuration. A combination of Pople-style basis sets, such as 6-311++G(d,p) for lighter atoms (C, H, N), and a basis set with effective core potentials (ECPs) like LANL2DZ for iodine, is a common and effective choice.[7]
Proposed Computational Workflow
A systematic computational study of this compound would involve the following steps, as illustrated in the diagram below.
References
The Strategic Role of N-ethyl-2-iodoaniline in the Synthesis of Advanced Kinase Inhibitors: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as building blocks for targeted therapeutics is of paramount importance. N-ethyl-2-iodoaniline, a halogenated aromatic amine, is emerging as a strategic precursor in the synthesis of complex heterocyclic compounds, particularly in the development of potent kinase inhibitors for oncology. This technical guide delineates the potential applications of this compound in medicinal chemistry, with a focus on its utility in constructing quinazoline-based kinase inhibitors. It provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes, quantitative biological data on analogous compounds, and the underlying signaling pathways.
Core Applications in Kinase Inhibitor Synthesis
This compound serves as a versatile starting material for the synthesis of bioactive molecules due to the presence of three key functional handles: the ethylamino group, the iodo substituent, and the aromatic ring. The iodine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The ethylamino group can participate in cyclization reactions to form heterocyclic systems and can be further functionalized to modulate the pharmacological properties of the final compound.
A primary application of this compound is in the synthesis of the quinazoline core, a privileged scaffold in numerous FDA-approved kinase inhibitors. These drugs, such as gefitinib, erlotinib, and lapatinib, are pivotal in the treatment of various cancers by targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Hypothetical Synthesis of a Quinazoline-Based Kinase Inhibitor
While specific examples of drugs derived directly from this compound are not extensively documented in publicly available literature, a plausible synthetic route to a novel quinazoline kinase inhibitor can be extrapolated from established protocols for similar compounds. The following workflow illustrates a potential synthetic pathway.
Methodological & Application
Application Notes and Protocols: N-ethyl-2-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-ethyl-2-iodoaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational for the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research. This compound serves as a key intermediate for the introduction of a substituted aminoethylphenyl moiety, a common structural motif in biologically active compounds.
The palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer powerful and efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in the construction of diverse molecular architectures from a readily accessible starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various aryl or vinyl boronic acids or esters provides access to N-ethyl-2-aminobiphenyls and their derivatives, which are precursors to carbazoles and other heterocyclic compounds of medicinal interest.
Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Iodoanilines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92 |
| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 |
This table presents representative data for Suzuki-Miyaura reactions of 2-iodoanilines to illustrate typical conditions and yields.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 247 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-ethyl-2-aminobiphenyl.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. Applying this reaction to this compound allows for the synthesis of N-ethyl-2-vinylanilines, which are valuable precursors for the synthesis of indoles and other nitrogen-containing heterocycles through intramolecular cyclization.
Quantitative Data Summary: Heck Reaction of 2-Iodoanilines
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 85 |
| 2 | 2-Iodoaniline | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 90 |
| 3 | N-allyl-2-iodoaniline | (Intramolecular) | Pd(OAc)₂ (5) | - | Et₃N | PEG-400 | 50 | High |
This table presents representative data for Heck reactions of 2-iodoanilines to illustrate typical conditions and yields.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 247 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 279 µL) under an argon atmosphere.
-
Reaction Execution: Seal the tube and heat the mixture to 100°C for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired N-ethyl-2-vinylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[1][2] This reaction can be used to introduce a secondary or primary amine at the 2-position of N-ethylaniline, leading to the synthesis of N-ethyl-1,2-diaminobenzene derivatives, which are important scaffolds in medicinal chemistry.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 98 |
| 2 | 4-Iodoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 94 |
| 3 | 2-Iodotoluene | Benzylamine | Pd₂(dba)₃ (0.5) | Xantphos (1.5) | K₃PO₄ | t-BuOH | 110 | 89 |
This table presents representative data for Buchwald-Hartwig amination of aryl iodides to illustrate typical conditions and yields.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To a glovebox-dried Schlenk tube, add this compound (1.0 mmol, 247 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.6 mg).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 100°C for 18 hours.
-
Work-up: After cooling, pass the reaction mixture through a short pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-ethyl-N'-(morpholino)aniline.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction, when applied to this compound, produces N-ethyl-2-(alkynyl)anilines, which are versatile intermediates for the synthesis of indoles and other fused nitrogen heterocycles.[4]
Quantitative Data Summary: Sonogashira Coupling of 2-Iodoanilines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | RT | 95 |
| 2 | 2-Iodoaniline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | Piperidine | DMF | 50 | 92 |
| 3 | 4-Nitro-2-iodoaniline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Acetonitrile | 60 | 88 |
This table presents representative data for Sonogashira coupling of 2-iodoanilines to illustrate typical conditions and yields.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 247 mg) in degassed triethylamine (10 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.01 mmol, 1.9 mg) to the solution under an argon atmosphere.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-ethyl-2-(phenylethynyl)aniline.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Relationship of this compound to potential cross-coupling products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted indoles, a crucial scaffold in numerous natural products and pharmaceuticals, starting from N-ethyl-2-iodoaniline. The methodologies described herein utilize palladium-catalyzed cross-coupling reactions, offering versatile and efficient routes to a variety of substituted indole derivatives.
Introduction
The indole nucleus is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The development of efficient and modular synthetic routes to substituted indoles is therefore of significant interest. Palladium-catalyzed reactions, such as the Larock indole synthesis and Sonogashira coupling, have emerged as powerful tools for the construction of the indole ring system from readily available 2-haloanilines.[1][2][3][4][5] This document outlines detailed protocols for the synthesis of N-ethyl substituted indoles from this compound via two primary palladium-catalyzed pathways: the Larock heteroannulation and a two-step Sonogashira coupling followed by cyclization.
Synthetic Strategies
Two robust palladium-catalyzed methods for the synthesis of substituted indoles from this compound are presented:
-
Method A: Larock Indole Synthesis. A one-pot palladium-catalyzed heteroannulation of this compound with a disubstituted alkyne to directly form 2,3-disubstituted N-ethylindoles.[2][3][4][5]
-
Method B: Sonogashira Coupling and Cyclization. A two-step sequence involving an initial palladium-copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an electrophilic or base-mediated cyclization of the resulting 2-alkynyl-N-ethylaniline intermediate.[6][7][8][9]
Reaction Mechanisms
The general mechanisms for these transformations are depicted below.
Figure 1: Larock Indole Synthesis Mechanism.
Figure 2: Sonogashira Coupling and Cyclization Workflow.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. This compound can be prepared from 2-iodoaniline via standard N-alkylation procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Method A: Larock Synthesis of N-Ethyl-2,3-disubstituted Indoles
This protocol is adapted from the general Larock indole synthesis conditions.[2][3][5]
Protocol:
-
To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and lithium chloride (LiCl, 1.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by the disubstituted alkyne (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-ethyl-2,3-disubstituted indole.
| Parameter | Condition |
| Starting Material | This compound |
| Reagents | Disubstituted Alkyne, Pd(OAc)₂, K₂CO₃, LiCl |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 60-85% |
Table 1: Summary of Reaction Conditions for Larock Indole Synthesis.
Method B: Sonogashira Coupling Followed by Cyclization
This two-step protocol provides access to 2-substituted and 2,3-disubstituted indoles.
This protocol is based on standard Sonogashira coupling conditions.[6][8]
Protocol:
-
To a dry Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 50 °C for 4-8 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude N-ethyl-2-(alkynyl)aniline can be used in the next step without further purification or purified by column chromatography.
| Parameter | Condition |
| Starting Material | This compound |
| Reagents | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N |
| Solvent | Triethylamine |
| Temperature | 50 °C |
| Reaction Time | 4-8 h |
| Typical Yield | 85-95% |
Table 2: Summary of Reaction Conditions for Sonogashira Coupling.
This protocol is adapted from the iodocyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[6][8]
Protocol:
-
Dissolve the crude N-ethyl-2-(alkynyl)aniline (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL).
-
Add a solution of iodine (I₂, 1.1 mmol) in CH₂Cl₂ dropwise at room temperature.
-
Stir the mixture for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-iodo-N-ethylindole.
| Parameter | Condition |
| Starting Material | N-Ethyl-2-(alkynyl)aniline |
| Reagents | Iodine (I₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 h |
| Typical Yield | 80-95% |
Table 3: Summary of Reaction Conditions for Electrophilic Cyclization.
This protocol utilizes tetrabutylammonium fluoride (TBAF) to promote cyclization.[7]
Protocol:
-
To a solution of the crude N-ethyl-2-(alkynyl)aniline (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol).
-
Stir the mixture at reflux for 6-12 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 2-substituted-N-ethylindole.
| Parameter | Condition |
| Starting Material | N-Ethyl-2-(alkynyl)aniline |
| Reagents | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Reaction Time | 6-12 h |
| Typical Yield | 70-90% |
Table 4: Summary of Reaction Conditions for Base-Mediated Cyclization.
Data Presentation and Comparison
The following table summarizes the key features of the described synthetic routes for easy comparison.
| Feature | Method A: Larock Synthesis | Method B: Sonogashira/Cyclization |
| Number of Steps | One-pot | Two steps |
| Starting Alkyne | Disubstituted | Terminal |
| Substitution Pattern | 2,3-Disubstituted | 2-Substituted or 2,3-Disubstituted (via 3-iodo intermediate) |
| Key Reagents | Pd(OAc)₂, K₂CO₃, LiCl | PdCl₂(PPh₃)₂, CuI, Et₃N; then I₂ or TBAF |
| Advantages | Convergent, single step | Modular, allows for isolation of intermediate, access to 3-functionalized indoles |
| Limitations | Requires disubstituted alkynes, regioselectivity can be an issue with unsymmetrical alkynes | Longer reaction sequence |
Table 5: Comparison of Synthetic Routes to N-Ethylindoles.
Conclusion
The palladium-catalyzed synthesis of substituted indoles from this compound offers a versatile and efficient approach for the generation of a diverse range of indole derivatives. The choice between the one-pot Larock indole synthesis and the two-step Sonogashira coupling followed by cyclization will depend on the desired substitution pattern and the availability of the alkyne starting materials. The protocols provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery to access this important class of heterocyclic compounds.
References
- 1. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 2. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. synarchive.com [synarchive.com]
- 5. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spuvvn.edu [spuvvn.edu]
Application Notes and Protocols: N-ethyl-2-iodoaniline as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of N-ethyl-2-iodoaniline in the preparation of various nitrogen-containing heterocyclic compounds. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, offering pathways to valuable scaffolds for drug discovery and materials science.
Synthesis of 1-Ethyl-2,3-disubstituted Indoles via Larock Heteroannulation
The Larock indole synthesis is a powerful one-pot method for the preparation of polysubstituted indoles. It involves the palladium-catalyzed reaction of a 2-iodoaniline with a disubstituted alkyne. This protocol adapts the general Larock conditions for the synthesis of 1-ethyl-2,3-disubstituted indoles from this compound.
Reaction Scheme:
Application Notes and Protocols: Buchwald-Hartwig Amination of N-ethyl-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of N-ethyl-2-iodoaniline. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of a C-N bond, yielding a triarylamine derivative. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this transformation. Additionally, a summary of typical reaction conditions and expected yields for analogous reactions is presented to guide optimization efforts.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and functional group tolerance.[3] The synthesis of triarylamines, in particular, is of significant interest in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices. This application note focuses on the specific transformation of this compound with a diarylamine, a reaction that produces a sterically hindered triarylamine.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium center yields the desired arylamine product and regenerates the active Pd(0) catalyst.[2][3] The choice of ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with challenging substrates such as aryl iodides and sterically demanding secondary amines.[2][4]
Data Presentation: Reaction Parameters for Analogous Aminations
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | >95 |
| 2-Iodotoluene | Diphenylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| 1-Iodo-2-nitrobenzene | N-Methylaniline | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ (2.0) | Dioxane | 80 | 92 |
| 4-Iodoanisole | Di-n-butylamine | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 88 |
| N-ethyl-2-bromoaniline | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.5) | THF | 70 | 91 |
This table is a compilation of representative data from various sources for illustrative purposes.
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere system (nitrogen or argon)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Pre-reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and Xantphos (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous toluene (e.g., 5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the catalyst mixture, add this compound (e.g., 1.0 mmol), diphenylamine (e.g., 1.2 mmol, 1.2 equiv), and cesium carbonate (e.g., 1.5 mmol, 1.5 equiv).
-
Ensure all solids are added under a positive flow of inert gas to maintain an oxygen-free environment.
-
-
Reaction:
-
Equip the Schlenk flask with a reflux condenser under the inert atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (e.g., 10 mL).
-
Transfer the combined organic filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-ethyl-N',N'-diphenyl-1,2-phenylenediamine.
-
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Large-Scale Synthesis of N-ethyl-2-iodoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of N-ethyl-2-iodoaniline and its derivatives. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and a visualization of a relevant biological pathway where such derivatives find application.
Introduction
This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The presence of the iodine atom at the ortho position allows for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry. Notably, derivatives of this compound have been investigated for applications in targeted radionuclide imaging and therapy of melanoma, highlighting their potential in oncology.[1] This document outlines a reliable and scalable two-step synthesis of the parent compound, this compound, commencing with the synthesis of 2-iodoaniline followed by its N-ethylation.
Synthesis of 2-Iodoaniline
The first step involves the synthesis of 2-iodoaniline from anthranilic acid. This method offers a practical and scalable route to the desired intermediate.
Experimental Protocol: Decarboxylative Iodination of Anthranilic Acid
This protocol is adapted from a method for the gram-scale synthesis of substituted 2-iodoanilines.[2][3]
Materials:
-
Anthranilic acid
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
High-pressure autoclave with a glass liner
-
Heating mantle with stirring
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a 50 mL glass liner, combine anthranilic acid (e.g., 5.0 mmol, 1.0 equiv), iodine (2.5 mmol, 0.5 equiv), and potassium iodide (3.0 mmol, 0.6 equiv).
-
Add 20 mL of acetonitrile to the mixture.
-
Seal the autoclave and stir the reaction mixture at 180 °C for 4 hours.
-
After the reaction is complete, cool the reactor to room temperature using a water bath.
-
Concentrate the crude product under vacuum using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:20 v/v) as the eluent to afford 2-iodoaniline.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Anthranilic Acid | 137.14 | 5.0 | 0.686 | - |
| Iodine (I₂) | 253.81 | 2.5 | 0.635 | - |
| Potassium Iodide (KI) | 166.00 | 3.0 | 0.498 | - |
| 2-Iodoaniline | 219.02 | ~3.5 | ~0.77 | ~70 |
Synthesis of this compound
The second step involves the N-ethylation of 2-iodoaniline via reductive amination with acetaldehyde. This method is adapted from a procedure for the synthesis of N-ethylaniline.
Experimental Protocol: Reductive Amination
This protocol is adapted from a patented method for the preparation of N-ethylaniline.
Materials:
-
2-Iodoaniline
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline (e.g., 10.0 g, 45.6 mmol) in methanol or ethanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (e.g., 3.0 mL, 54.7 mmol, 1.2 equiv) to the stirred solution.
-
Continue stirring the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Slowly add sodium borohydride (e.g., 2.6 g, 68.4 mmol, 1.5 equiv) portion-wise to the reaction mixture, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction for an additional 2-4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) / Volume (mL) | Yield (%) |
| 2-Iodoaniline | 219.02 | 45.6 | 10.0 g | - |
| Acetaldehyde | 44.05 | 54.7 | 3.0 mL | - |
| Sodium Borohydride | 37.83 | 68.4 | 2.6 g | - |
| This compound | 247.08 | - | - | >85 (typical) |
Application: Targeting the Melanin Synthesis Pathway in Melanoma
Derivatives of this compound have been developed as agents for imaging and therapy of melanoma.[1] These compounds often exhibit high affinity for melanin, a pigment produced in excess by melanoma cells. The following diagram illustrates the key steps in the melanin synthesis pathway, which represents a potential target for such therapeutic and diagnostic agents.
Caption: The melanin synthesis pathway, a target for this compound derivatives in melanoma.
This pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to produce two main types of melanin: eumelanin (brown/black) and pheomelanin (red/yellow).[2][4][5][6] The key rate-limiting enzyme in this process is tyrosinase.[2] In melanoma, this pathway is often upregulated, leading to an accumulation of melanin that can be exploited for targeted therapies.
Experimental Workflow for Large-Scale Synthesis
The following diagram illustrates the logical workflow for the large-scale synthesis and purification of this compound.
Caption: Workflow for the large-scale synthesis of this compound.
This workflow outlines the key stages, from the starting material to the final purified product, providing a clear overview of the entire process.
References
Application Notes and Protocols: The Role of 2-Iodoaniline Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoaniline and its derivatives are versatile chemical intermediates that play a significant role in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators.[1] The presence of the iodine atom at the ortho position to the amino group allows for a range of chemical transformations, making these compounds valuable building blocks in the development of novel crop protection agents. While the specific compound N-ethyl-2-iodoaniline is not a widely documented direct precursor for major commercial agrochemicals like chlorantraniliprole or cyantraniliprole, the broader class of 2-iodoanilines is instrumental in constructing heterocyclic systems with significant biological activity.
This document provides an overview of the application of 2-iodoaniline derivatives in the synthesis of benzothiazole-based fungicides, including a detailed experimental protocol and a summary of their mode of action.
Application in Fungicide Synthesis: The Benzothiazole Scaffold
Benzothiazole derivatives are a class of compounds known for their broad-spectrum antifungal properties.[2][3] The synthesis of the benzothiazole core often involves the reaction of a 2-aminothiophenol with a variety of reagents. However, synthetic routes starting from 2-iodoaniline derivatives provide an alternative and efficient method for the construction of this important heterocyclic scaffold.[4][5] These methods often utilize transition metal-catalyzed reactions to form the key carbon-sulfur bond.
One notable approach involves the iron(III) chloride-catalyzed tandem reaction of a 2-iodoaniline with an isothiocyanate in an aqueous medium, offering an environmentally benign route to 2-aminobenzothiazoles.[4] Another strategy employs a copper-promoted cyclization of ortho-iodoaniline derivatives with sulfur sources and a carbon donor to yield 2-substituted benzothiazoles.[5] These synthetic strategies highlight the utility of 2-iodoanilines in accessing a diverse range of benzothiazole-based structures for screening as potential antifungal agents.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative synthesis of a 2-aminobenzothiazole derivative from 2-iodoaniline, based on a reported iron-catalyzed tandem reaction.[4]
| Parameter | Value |
| Starting Material | 2-Iodoaniline |
| Key Reagent | Phenyl isothiocyanate |
| Catalyst | Iron(III) Chloride (FeCl3) |
| Solvent | Water |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Product | 2-(Phenylamino)benzothiazole |
| Yield | 92% |
| Purity | High (as determined by NMR) |
Experimental Protocols
Synthesis of 2-(Phenylamino)benzothiazole from 2-Iodoaniline
This protocol is adapted from a literature procedure describing the FeCl3-catalyzed tandem reaction of 2-iodoaniline and phenyl isothiocyanate in water.[4]
Materials:
-
2-Iodoaniline
-
Phenyl isothiocyanate
-
Iron(III) chloride (FeCl3)
-
Octadecyltrimethylammonium chloride (surfactant)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2 mmol), iron(III) chloride (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol).
-
Add 10 mL of deionized water to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(phenylamino)benzothiazole.
Visualizations
Synthesis Workflow
Caption: Synthesis of 2-(Phenylamino)benzothiazole from 2-Iodoaniline.
Signaling Pathway: Mode of Action of Benzothiazole Fungicides
The precise mode of action of benzothiazole fungicides can vary depending on the specific derivative. However, a common mechanism for many antifungal agents, including some heterocyclic compounds, involves the inhibition of ergosterol biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Inhibition of ergosterol biosynthesis by benzothiazole fungicides.
Conclusion
2-Iodoaniline and its derivatives are valuable precursors in the synthesis of agrochemically active compounds. Their utility in constructing the benzothiazole scaffold, a key component of some fungicides, demonstrates their importance in the ongoing search for new and effective crop protection solutions. The synthetic routes from 2-iodoanilines offer versatility and can be adapted to generate a wide array of derivatives for biological screening. Further research into the synthesis and biological activity of agrochemicals derived from 2-iodoanilines is a promising avenue for the development of next-generation pesticides.
References
- 1. calibrechem.com [calibrechem.com]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Construction of 2-Substituted Benzothiazoles from o-Iodoaniline Derivatives S8 and N-Tosylhydrazones [organic-chemistry.org]
- 6. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
Application Notes and Protocols: N-ethyl-2-iodoaniline as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-ethyl-2-iodoaniline in the synthesis of key pharmaceutical intermediates. This versatile building block is particularly valuable in modern drug discovery due to its suitability for a range of powerful cross-coupling reactions, enabling the construction of complex molecular architectures found in many targeted therapeutics.
This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds that form the core of many drug molecules, particularly kinase inhibitors.[1][2] Its reactivity, stemming from the presence of both an iodo-substituent and an N-ethylamino group, allows for sequential and diverse functionalization. The electron-donating nature of the N-ethylamino group can influence the reactivity of the aryl iodide, while the secondary amine provides a site for further modification.
This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions and C-N bond forming reactions where this compound is a prime substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] this compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is detailed below.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80 - 120 °C |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7] This reaction is instrumental in synthesizing substituted alkenes, which can be further modified to produce a variety of pharmaceutical intermediates.[8][9] this compound can be coupled with various alkenes to generate functionalized aniline derivatives.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as DMF or acetonitrile.
-
Reaction Execution: Heat the mixture to 80-120 °C until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired product.
Data Presentation: Heck Reaction Parameters
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tolyl)₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80 - 140 °C |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly useful for synthesizing aryl alkynes, which are precursors to many heterocyclic systems, including indoles and quinolines, found in various pharmaceuticals.[12]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., Et₃N or diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up: Quench the reaction with aqueous ammonium chloride and extract with an organic solvent. Wash the organic phase with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After solvent evaporation, purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper Co-catalyst | CuI |
| Ligand | PPh₃ |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 80 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][13][14] While this compound already possesses a C-N bond, this reaction is crucial when a different amine needs to be introduced at the ortho position to the ethylamino group after converting the iodo group, or for synthesizing more complex diamine structures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide (derived from this compound via a prior coupling reaction) with an amine.
-
Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., BINAP or Xantphos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-110 °C with stirring for the required time.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Parameter | Typical Reagents/Conditions |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOtBu, LiHMDS, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
Application in Kinase Inhibitor Synthesis
Many of the pharmaceutical intermediates synthesized from this compound are precursors to kinase inhibitors.[1][15][16] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.[2] Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme, and the synthetic methods described above are essential for constructing these cores.
Visualization: Generalized Kinase Signaling Pathway
Caption: Inhibition of a Kinase Signaling Pathway.
References
- 1. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. soci.org [soci.org]
Catalytic Conditions for the Heck Reaction with N-ethyl-2-iodoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck reaction involving N-ethyl-2-iodoaniline. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] The conditions outlined below are based on established methodologies for similar substrates, such as 2-iodoanilines, and provide a robust starting point for optimization in your specific research context.
Application Notes
The Heck reaction of this compound allows for the introduction of a vinyl group at the 2-position of the aniline ring, yielding N-ethyl-2-vinylanilines. These products are valuable intermediates in the synthesis of various heterocyclic compounds, including indoles and quinolines, which are significant scaffolds in medicinal chemistry.
Choice of Catalytic System:
The selection of the palladium source, ligand, base, and solvent is critical for a successful Heck reaction. For electron-rich aryl iodides like this compound, several catalytic systems can be employed.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and efficient pre-catalyst that is reduced in situ to the active Pd(0) species.[2] Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) chloride (PdCl₂).
-
Ligands: While some Heck reactions with reactive aryl iodides can proceed without a ligand, the use of phosphine ligands can improve catalyst stability and reactivity. For electron-rich substrates, monodentate phosphine ligands are often effective.[2] Common choices include triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃). The absence of a phosphine ligand is also a viable and cost-effective option for reactive substrates like iodoanilines.
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[2] Common bases include organic amines such as triethylamine (NEt₃) and inorganic bases like sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃). The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents are typically used for the Heck reaction. Acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common choices that effectively dissolve the reactants and catalyst components.
Reaction Optimization:
Key parameters to consider for optimizing the Heck reaction of this compound include:
-
Temperature: Reactions are typically run at elevated temperatures, often in the range of 80-140 °C.
-
Reaction Time: The reaction progress should be monitored by a suitable technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.
-
Catalyst Loading: Typical catalyst loadings range from 1-5 mol%. For highly efficient reactions, lower catalyst loadings can be explored.
Data Presentation
The following table summarizes typical catalytic conditions for the Heck reaction of 2-iodoanilines with various alkenes, which can be adapted for this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5.0) | None | NEt₃ (2.0) | CH₃CN | Methyl Acrylate | 80 | 12 | 85 | Fictitious Data |
| 2 | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ (2.0) | DMF | Styrene | 100 | 10 | 92 | Fictitious Data |
| 3 | PdCl₂ (3.0) | None | NaOAc (2.5) | NMP | n-Butyl Acrylate | 120 | 8 | 88 | Fictitious Data |
| 4 | Pd(PPh₃)₄ (3.0) | - | NEt₃ (2.0) | Toluene | Styrene | 110 | 12 | 90 | Fictitious Data |
Note: The data in this table is illustrative and intended to provide a starting point for reaction optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Protocol 1: Ligand-Free Heck Reaction of this compound with Methyl Acrylate
This protocol is adapted from the ligand-free conditions reported for the Heck reaction of 2-iodoanilines.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv, 5 mol%), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add methyl acrylate (1.5 equiv) followed by triethylamine (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-ethyl-2-(2-methoxycarbonylvinyl)aniline.
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: N-Ethylation of 2-Iodoaniline
Welcome to the technical support center for the N-ethylation of 2-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-ethylation of 2-iodoaniline?
There are several established methods for the N-ethylation of 2-iodoaniline, each with its own advantages and disadvantages. The primary approaches include:
-
Direct Alkylation with Ethyl Halides: This is a classical and straightforward method involving the reaction of 2-iodoaniline with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.
-
Reductive Amination: This two-step, one-pot method involves the reaction of 2-iodoaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding N-ethyl amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can form a C-N bond between 2-iodoaniline and an ethylamine equivalent. This method is known for its high functional group tolerance.
-
Alkylation with Alcohols: Utilizing ethanol as the ethylating agent in the presence of a suitable catalyst, often based on transition metals like ruthenium or iridium, offers a greener alternative to alkyl halides.
Q2: What are the typical side reactions I should be aware of?
The most common side reaction is overalkylation , leading to the formation of N,N-diethyl-2-iodoaniline. This is particularly prevalent in direct alkylation methods if an excess of the ethylating agent is used or if the reaction is allowed to proceed for too long. Another potential side reaction, though less common under typical N-alkylation conditions, is C-alkylation , where the ethyl group attaches to the aromatic ring instead of the nitrogen atom.
Q3: How can I minimize the formation of the dialkylated product?
To favor the formation of the desired mono-ethylated product, N-ethyl-2-iodoaniline, consider the following strategies:
-
Stoichiometry Control: Use a controlled molar ratio of the ethylating agent to 2-iodoaniline. A slight excess of the aniline can help to minimize dialkylation.
-
Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Reaction Monitoring: Carefully monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed and before significant amounts of the dialkylated product are formed.
-
Choice of Reagents: The reactivity of the ethylating agent can influence the selectivity. For instance, diethyl sulfate is often more reactive than ethyl iodide and may lead to more dialkylation if not carefully controlled.
Q4: What is a suitable solvent for this reaction?
The choice of solvent depends on the specific method being employed. For direct alkylation with ethyl halides, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are commonly used as they can dissolve the aniline and the base, and they do not interfere with the reaction. For reductive amination, alcoholic solvents like methanol or ethanol are often suitable. In Buchwald-Hartwig amination, ethereal solvents like tetrahydrofuran (THF) or toluene are frequently used.
Q5: How can I purify the final product?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is usually quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is often purified by column chromatography on silica gel. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used as the eluent. The polarity of the eluent system can be adjusted to achieve good separation of the desired product from the starting material and any side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-iodoaniline | 1. Inactive catalyst/reagents: The catalyst (if used) may have degraded, or the reagents may be of poor quality. 2. Insufficient base: The base may not be strong enough or used in an insufficient amount to deprotonate the aniline. 3. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | 1. Use fresh, high-purity reagents and catalyst. Ensure proper storage and handling. 2. Switch to a stronger base (e.g., NaH instead of K₂CO₃) or increase the equivalents of the base. 3. Increase the reaction temperature and monitor the reaction progress. 4. Consult the literature for a more appropriate solvent for the specific N-ethylation method you are using. |
| High amount of N,N-diethyl-2-iodoaniline (dialkylation) | 1. Excess of ethylating agent: Using too much of the ethylating agent will drive the reaction towards the dialkylated product. 2. High reaction temperature or prolonged reaction time: These conditions can favor the second ethylation step. 3. Highly reactive ethylating agent: Some ethylating agents are more prone to causing dialkylation. | 1. Reduce the molar equivalents of the ethylating agent. A 1:1 or 1:1.1 ratio of 2-iodoaniline to ethylating agent is a good starting point. 2. Lower the reaction temperature and monitor the reaction closely to stop it once the mono-ethylated product is maximized. 3. Consider a less reactive ethylating agent. |
| Reaction is sluggish or stalls | 1. Steric hindrance: The iodine atom at the ortho position can sterically hinder the approach of the ethylating agent. 2. Deactivation of the catalyst: In catalytic reactions, the catalyst may be poisoned by impurities or degrade over time. 3. Inadequate mixing: Poor stirring can lead to localized concentration gradients and slow down the reaction. | 1. Consider using a more reactive ethylating agent or a more active catalytic system. For example, the Buchwald-Hartwig amination is often effective for sterically hindered anilines. 2. Ensure all reagents and solvents are pure and dry. Consider adding the catalyst in portions if deactivation is suspected. 3. Ensure efficient stirring throughout the course of the reaction. |
| Difficulty in purifying the product | 1. Similar polarity of product and starting material: this compound and 2-iodoaniline may have similar Rf values on TLC, making separation by column chromatography challenging. 2. Formation of inseparable byproducts: Certain side reactions may produce impurities that are difficult to remove. | 1. Optimize the eluent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective. 2. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts. This information can help in devising a suitable purification strategy. Re-evaluating the reaction conditions to minimize byproduct formation is also recommended. |
Experimental Protocols
Below are detailed methodologies for two common N-ethylation methods.
Method 1: Direct Alkylation with Ethyl Iodide
Reaction Scheme:
Materials:
-
2-Iodoaniline
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-iodoaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add ethyl iodide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Reductive Amination with Acetaldehyde
Reaction Scheme:
Materials:
-
2-Iodoaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-iodoaniline (1.0 eq) in DCM.
-
Add acetaldehyde (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical yields for different N-alkylation methods of anilines. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Alkylation Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Direct Alkylation | Ethyl Iodide | K₂CO₃ | DMF | 60-80 | 70-85 |
| Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 75-90 |
| Buchwald-Hartwig | Ethyl Bromide | Pd₂(dba)₃, XPhos | Toluene | 80-110 | 80-95 |
| Alkylation with Alcohol | Ethanol | [Ru(p-cymene)Cl₂]₂/DPPF | Xylene | 140 | 60-80 |
Visualizations
Experimental Workflow for Direct N-Ethylation
Technical Support Center: Synthesis of N-Ethyl-2-Iodoaniline
Welcome to the technical support center for the synthesis of N-ethyl-2-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a significant amount of a byproduct with a higher molecular weight in my reaction mixture. What could it be and how can I minimize it?
A1: The most common high-molecular-weight byproduct in the N-ethylation of 2-iodoaniline is the over-alkylation product, N,N-diethyl-2-iodoaniline . This occurs when the initially formed this compound undergoes a second ethylation.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of 2-iodoaniline to the ethylating agent (e.g., acetaldehyde). Using a significant excess of the ethylating agent will favor the formation of the diethylated product. Start with a 1:1 to 1:1.2 molar ratio of 2-iodoaniline to acetaldehyde.
-
Slow Addition of Reagents: Add the reducing agent portion-wise or the acetaldehyde solution dropwise to the reaction mixture. This helps to maintain a low concentration of the ethylating agent at any given time, thus favoring mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second ethylation, which typically requires more energy.
Q2: My reaction yield is consistently low, even though my starting material seems to be consumed. What are the possible reasons?
A2: Low yields can be attributed to several factors beyond byproduct formation:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the 2-iodoaniline has been consumed.
-
Side Reactions of the Aldehyde: Acetaldehyde can undergo self-condensation (aldol condensation) under certain conditions, especially in the presence of base or acid catalysts at elevated temperatures. This consumes the aldehyde, making it unavailable for the reductive amination.
-
Degradation of Starting Material or Product: 2-Iodoaniline and its N-ethylated derivative can be sensitive to strong oxidizing or acidic conditions. Ensure your reagents and solvents are pure and the reaction is performed under an inert atmosphere if necessary.
-
Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and optimize your chromatography conditions.
Q3: I am observing a complex mixture of products on my TLC plate that are difficult to separate. How can I improve the reaction's cleanliness?
A3: A complex reaction profile often points to multiple side reactions.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective for the imine intermediate over the aldehyde, reducing the formation of ethanol (from acetaldehyde reduction) which could potentially participate in side reactions. Sodium borohydride can also be used, but its reactivity should be controlled, for instance by portion-wise addition at low temperatures.
-
pH Control: The formation of the intermediate imine is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. Adding a small amount of acetic acid can be beneficial.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. Protic solvents like ethanol can sometimes be used but may lead to side reactions.
Q4: How can I effectively purify this compound from unreacted 2-iodoaniline and the N,N-diethyl byproduct?
A4: Purification is typically achieved using column chromatography on silica gel.
-
Solvent System: A non-polar/polar solvent system is used as the eluent. A common choice is a gradient of ethyl acetate in hexane or petroleum ether.
-
Separation Profile:
-
N,N-diethyl-2-iodoaniline (less polar) will elute first.
-
This compound (desired product) will elute next.
-
2-Iodoaniline (more polar) will elute last.
-
-
Monitoring: Use TLC to carefully monitor the fractions to ensure a clean separation. The spots can be visualized under UV light.
Quantitative Data Summary
The following table summarizes representative yields and purities of this compound obtained under different reductive amination conditions. These are illustrative examples and actual results may vary depending on the specific experimental setup.
| Condition ID | Reducing Agent | Solvent | Reactant Ratio (Aniline:Acetaldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | NaBH(OAc)₃ | DCE | 1 : 1.2 | 25 | 12 | 85 | >98 |
| B | NaBH₄ | Methanol | 1 : 1.2 | 0 to 25 | 4 | 75 | 95 |
| C | H₂/Pd-C | Ethanol | 1 : 1.5 | 25 | 24 | 80 | 97 |
| D | NaBH(OAc)₃ | DCE | 1 : 2.0 | 25 | 12 | 60 (N-ethyl) | 90 (N,N-diethyl major byproduct) |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the synthesis of this compound using sodium triacetoxyborohydride.
Materials:
-
2-Iodoaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-iodoaniline (1.0 eq) in DCE (or DCM), add acetaldehyde (1.2 eq).
-
If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Below are diagrams illustrating key aspects of the synthesis of this compound.
Technical Support Center: Purification of N-ethyl-2-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-ethyl-2-iodoaniline from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. What are the likely impurities?
A1: Dark coloration in crude this compound typically indicates the presence of several potential impurities. These can include unreacted starting materials such as 2-iodoaniline, over-alkylated products like N,N-diethyl-2-iodoaniline, and oxidation byproducts. Additionally, residual catalysts or reagents from the synthesis may also contribute to the discoloration.
Q2: I am observing multiple spots on my TLC plate after an initial workup. How do I choose the best purification method?
A2: The choice of purification method depends on the nature and boiling points of the impurities.
-
Column chromatography is generally the most effective method for separating compounds with different polarities.[1][2][3]
-
If the impurities are significantly less volatile than this compound, vacuum distillation can be a suitable option for purification on a larger scale.[4]
-
Recrystallization may be effective if a suitable solvent system can be found that selectively crystallizes the desired product, leaving impurities in the mother liquor.[2][4]
Q3: My compound appears pure by TLC, but the NMR spectrum shows grease-like peaks. How can I remove this?
A3: Grease contamination often comes from glassware or vacuum pump oil. To remove it, you can dissolve your sample in a minimal amount of a non-polar solvent like hexane and pass it through a small plug of silica gel. The less polar grease will be retained on the silica, while your product elutes. Alternatively, trituration with a cold non-polar solvent can sometimes effectively remove grease.
Q4: What are the best storage conditions for purified this compound?
A4: this compound, like many aniline derivatives, can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place such as a refrigerator.[4]
Q5: During column chromatography, my compound is streaking on the column. What could be the cause and how can I fix it?
A5: Streaking on a silica gel column can be caused by several factors:
-
Compound instability: The compound may be degrading on the acidic silica gel. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Inappropriate solvent system: The chosen eluent may not be optimal for your compound. Try adjusting the polarity of the solvent system. A common mobile phase for iodoanilines is a mixture of petroleum ether and ethyl acetate.[1][3]
-
Overloading: Too much sample has been loaded onto the column. Use a larger column or reduce the amount of crude material.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the reaction mixture.
| Purification Method | Key Parameters | Typical Values | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >98% |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (gradient) | ||
| Typical Gradient | 100:1 to 50:1 (v/v) | ||
| Vacuum Distillation | Pressure | 0.1 - 1 mmHg | >95% |
| Boiling Point | Dependent on pressure | ||
| Recrystallization | Solvent System | Hexanes or Heptane | >99% |
| Procedure | Dissolve in hot solvent, cool slowly |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100:1 petroleum ether/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Placement: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. It is advisable to collect a forerun and a tail fraction to maximize the purity of the main fraction.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexanes or heptane are good starting points.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Palladium-Catalyzed Cross-Coupling of N-ethyl-2-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of palladium black and other side reactions during palladium-catalyzed cross-coupling reactions of N-ethyl-2-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is its formation a problem in my coupling reaction?
A1: Palladium black is a finely divided, amorphous form of elemental palladium that precipitates from the reaction mixture. Its formation is a significant issue because it represents the agglomeration and deactivation of the catalytically active Pd(0) species. This leads to a decrease in the concentration of the active catalyst, which can slow down or completely halt your desired cross-coupling reaction, resulting in low product yields.[1][2]
Q2: What are the primary causes of palladium black formation?
A2: The formation of palladium black is often a symptom of catalyst instability. Several factors can contribute to this:
-
Instability of the Pd(0) complex: The catalytically active, low-coordinate Pd(0) species can be unstable and prone to aggregation, especially at elevated temperatures.[1]
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of phosphine ligands to phosphine oxides and the oxidation of the active Pd(0) to Pd(II), disrupting the catalytic cycle and promoting precipitation.[1]
-
High Catalyst Loading: Counterintuitively, higher concentrations of the palladium precursor can sometimes accelerate the formation of palladium black.[3]
-
Ligand Degradation or Dissociation: The phosphine ligands that stabilize the palladium center can degrade or dissociate, leaving the palladium atoms exposed and susceptible to aggregation.
-
Inappropriate Choice of Ligand, Base, or Solvent: The reaction conditions play a crucial role in maintaining catalyst stability. An improper combination of these factors can lead to catalyst decomposition.[2][4][5]
Q3: How does the choice of ligand affect the stability of the palladium catalyst?
A3: Ligands are crucial for modulating the catalyst's activity, selectivity, and stability.[6] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center. These ligands form stable complexes with palladium, preventing aggregation and subsequent formation of palladium black. Bidentate ligands, such as Xantphos and Dppf, are known to form very stable catalysts that are less prone to deactivation compared to some hindered monodentate phosphines.[1]
Q4: Can the aniline substrate itself contribute to catalyst deactivation?
A4: Yes, aniline derivatives can act as ligands and coordinate to the palladium center. This coordination can sometimes stabilize the catalyst. However, in other cases, strong coordination of the aniline nitrogen to the palladium can inhibit the catalytic cycle or lead to catalyst decomposition, especially with certain ligand combinations.[7]
Troubleshooting Guides
Issue 1: My reaction turns black shortly after adding the palladium catalyst, and I'm observing low to no product formation.
This is a classic sign of rapid palladium black formation, indicating severe catalyst instability under your current reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid palladium black formation.
Detailed Steps:
-
Improve Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period (15-30 minutes) are highly recommended.[1][2]
-
Screen Ligands: If using a monodentate phosphine ligand, consider switching to a bulkier monodentate ligand or a bidentate ligand like Xantphos or Dppf, which are known to form more stable palladium complexes.[1]
-
Reduce Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes prevent aggregation. Try reducing the mol% of your palladium precursor.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible for your specific coupling, attempt the reaction at a lower temperature.
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact catalyst stability.[4][5] For Suzuki couplings, consider switching to a milder base. For Sonogashira reactions, using the amine base as the solvent can sometimes be beneficial.[8]
Issue 2: The reaction proceeds slowly, and I observe gradual precipitation of a black solid.
This suggests that the catalyst is deactivating over the course of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow catalyst deactivation.
Detailed Steps:
-
Increase Ligand-to-Palladium Ratio: For catalysts generated in situ, increasing the equivalents of the phosphine ligand relative to the palladium precursor can help maintain a stabilized catalytic species in solution.
-
Use a Pre-formed Catalyst: Using a well-defined, air-stable palladium precatalyst can offer greater reproducibility and stability compared to generating the active catalyst in situ.[6]
-
Consider Additives: In some cases, additives can stabilize the catalyst. For instance, certain quaternary ammonium salts have been shown to act as stabilizers for palladium nanoparticles.
-
Check Reagent Purity: Impurities in your starting materials or solvents can sometimes poison the catalyst. Ensure the purity of your this compound and coupling partner.
Data on Factors Influencing Palladium Black Formation
The following tables summarize the general effects of various reaction parameters on catalyst stability and the prevention of palladium black formation, based on literature for similar coupling reactions.
Table 1: Effect of Ligand Type on Catalyst Stability
| Ligand Type | General Observations | Potential for Preventing Palladium Black |
| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Can be effective, but hindered variants are prone to thermal instability.[1] | Moderate; depends on steric bulk and reaction temperature. |
| Bidentate Phosphines (e.g., Dppf, Xantphos) | Form very stable complexes, less prone to deactivation.[1] | High; often the preferred choice for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form robust palladium complexes.[7] | High; offer excellent stability and activity. |
Table 2: Influence of Base and Solvent on Palladium-Catalyzed Couplings
| Coupling Reaction | Base | Solvent | Impact on Palladium Black Formation |
| Suzuki | Strong inorganic bases (e.g., NaOH, K₂CO₃) | Polar aprotic (e.g., DMF, Dioxane) / Aqueous mixtures | Hydroxide ions can promote catalyst decomposition.[1] Nonpolar solvents may offer better stability in some cases.[9] |
| Heck | Organic amines (e.g., Et₃N, DIPEA) | Polar aprotic (e.g., DMF, NMP) | The choice of amine base is critical; some can reduce Pd(II) to Pd(0) too quickly. |
| Sonogashira | Organic amines (e.g., Et₃N, Piperidine) | Amine as solvent or co-solvent (e.g., THF, DMF) | Using the amine as a solvent can be beneficial, but THF has been anecdotally reported to promote palladium black formation.[8] |
Model Experimental Protocols
The following are model protocols for Suzuki, Heck, and Sonogashira couplings. As specific conditions for this compound are not widely published, these protocols are based on procedures for structurally similar o-iodoanilines and should be optimized for your specific reaction.
Model Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of ortho-bromoanilines.[10]
Reaction Scheme: this compound + Arylboronic acid -> N-ethyl-2-aryl-aniline
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Model Protocol 2: Heck Coupling
This protocol is based on general Heck reaction conditions.[11]
Reaction Scheme: this compound + Alkene -> N-ethyl-2-alkenyl-aniline
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF, followed by this compound, the alkene, and Et₃N.
-
Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Model Protocol 3: Palladium-Free Sonogashira Coupling
This protocol is adapted from a palladium-free method for o-iodoanilines.[3][12][13]
Reaction Scheme: this compound + Terminal Alkyne -> N-ethyl-2-alkynyl-aniline
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
(PPh₃)₂CuBH₄ (0.05 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Ethanol
Procedure:
-
In a reaction vial, combine this compound, the terminal alkyne, (PPh₃)₂CuBH₄, and ethanol.
-
Add DBU to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C in an oil bath.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles
Understanding the catalytic cycle is key to troubleshooting. Below are simplified representations of the Suzuki-Miyaura and Sonogashira catalytic cycles.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. reddit.com [reddit.com]
- 2. chemicalforums.com [chemicalforums.com]
- 3. Thieme E-Books & E-Journals - [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction [organic-chemistry.org]
- 12. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of N-ethyl-2-iodoaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of N-ethyl-2-iodoaniline. Our aim is to help you optimize your reaction conditions by providing targeted advice on solvent and base selection, alongside detailed experimental protocols and data-driven insights.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Catalyst Activity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. 2. Inappropriate Solvent: The chosen solvent may not adequately dissolve all reaction components or may inhibit the catalytic cycle. 3. Suboptimal Base: The base may be too weak to efficiently deprotonate the terminal alkyne or may be sterically hindered. 4. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation. | 1. Catalyst Pre-activation/Choice: If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. 2. Solvent Screening: Refer to the Solvent Selection Data table below. Consider switching to a solvent known to perform well with aniline substrates, such as DMF or a mixture of toluene and an amine. 3. Base Screening: Consult the Base Selection Data table. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common starting points. For challenging couplings, consider stronger, non-coordinating inorganic bases like Cs₂CO₃ or K₃PO₄. 4. Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain the reaction under an inert atmosphere. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium catalyst has precipitated out of solution, rendering it inactive. This can be promoted by high temperatures or certain solvents. 2. Aniline Coordination: The nitrogen atom of the this compound can coordinate to the palladium center, leading to catalyst instability and precipitation. | 1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Ligand Choice: Use a more robust phosphine ligand that can stabilize the palladium complex. 3. Solvent Choice: Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black in couplings with anilines. Consider switching to solvents like DMF or toluene. |
| Significant Homocoupling (Glaser Product) | 1. Presence of Oxygen: As mentioned, oxygen promotes the oxidative dimerization of the terminal alkyne, catalyzed by the copper co-catalyst. 2. High Copper(I) Concentration: An excess of the copper co-catalyst can favor the homocoupling pathway. | 1. Rigorous Degassing: Ensure the reaction is set up under strictly anaerobic conditions. 2. Reduce Copper(I) Loading: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%. 3. Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. This may require a different palladium catalyst/ligand system and base. |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion in a reasonable time. 2. Reaction Time: The reaction may simply need more time to complete. 3. Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Increase Catalyst Loading: Incrementally increase the palladium and copper catalyst loading. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over a longer period. 3. Verify Stoichiometry: Ensure the alkyne is used in a slight excess (e.g., 1.1-1.5 equivalents) relative to the this compound. |
Data Presentation: Solvent and Base Optimization
The following tables summarize quantitative data on the impact of solvent and base selection on the yield of Sonogashira couplings with substrates similar to this compound.
Table 1: Effect of Solvent on Sonogashira Coupling Yield of 2-Iodoaniline Derivatives
| Solvent | Yield (%) | Observations |
| DMF | 90-99% | Generally provides high yields due to its high polarity and ability to dissolve a wide range of reagents.[1] |
| Toluene/Amine | 85-95% | A common and effective combination, where the amine serves as both a base and a co-solvent. |
| 1,4-Dioxane | 80-90% | A good alternative to DMF, often used in copper-free conditions.[1] |
| Acetonitrile (MeCN) | 75-85% | Can be effective, but solubility of all components should be verified. |
| Tetrahydrofuran (THF) | 70-85% | Widely used, but can sometimes promote catalyst decomposition with aniline substrates. |
| Isopropanol | 80-90% | A greener solvent alternative that has shown good results in some Sonogashira reactions. |
Note: Yields are indicative and can vary based on the specific alkyne, catalyst system, and reaction conditions.
Table 2: Effect of Base on Sonogashira Coupling Yield of 2-Iodoaniline Derivatives
| Base | pKa of Conjugate Acid | Yield (%) | Comments |
| Triethylamine (TEA) | 10.75 | 85-95% | A standard and often effective amine base. Can also serve as the solvent. |
| Diisopropylethylamine (DIPEA) | 10.7 | 80-90% | A more sterically hindered amine base, which can sometimes reduce side reactions. |
| Diisopropylamine (DIPA) | 11.05 | 85-95% | Another commonly used amine base with good performance. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 90-99% | A stronger, non-nucleophilic amidine base that can be very effective, especially in challenging couplings.[2] |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (second pKa) | 85-95% | A strong inorganic base often used in copper-free Sonogashira reactions.[1] |
| Potassium Carbonate (K₂CO₃) | 10.33 (second pKa) | 75-85% | A weaker and less soluble inorganic base compared to Cs₂CO₃. |
Note: The choice of base can be coupled with the choice of solvent for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sonogashira coupling of this compound?
A1: For aryl iodides, the Sonogashira coupling can often be conducted at room temperature.[3] However, with a potentially coordinating substrate like this compound, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate. It is advisable to start at room temperature and monitor the reaction progress before increasing the temperature, as higher temperatures can promote catalyst decomposition.
Q2: Why is a copper co-catalyst typically used, and are there any drawbacks?
A2: A copper(I) salt, such as CuI, is used as a co-catalyst to facilitate the deprotonation of the terminal alkyne and the formation of a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate. The main drawback is that the copper catalyst can also promote the unwanted homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.
Q3: Can I run the reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established. These protocols are advantageous for avoiding homocoupling byproducts. However, they often require a different set of reaction conditions, such as the use of a stronger base (e.g., an inorganic base like Cs₂CO₃ or an organic base like DBU), a specific ligand to stabilize the palladium catalyst, and sometimes higher reaction temperatures.
Q4: My reaction solution turns black. What does this mean and what should I do?
A4: The formation of a black precipitate is typically indicative of the decomposition of the palladium catalyst to palladium black, which is catalytically inactive. This can be caused by high temperatures, the presence of oxygen, or the choice of solvent. With aniline substrates, coordination to the palladium center can also promote this decomposition. To mitigate this, ensure your reaction is thoroughly degassed, consider running the reaction at a lower temperature, and if using THF as a solvent, try switching to DMF or a toluene/amine mixture.
Q5: How do I choose the right phosphine ligand for my reaction?
A5: For standard Sonogashira couplings, triphenylphosphine (PPh₃) is a common and effective ligand, often used as part of the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄). If you encounter issues with catalyst stability or reactivity, more electron-rich and sterically bulky phosphine ligands can be employed to enhance the catalytic activity and stability of the palladium complex.
Experimental Protocols
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This should be considered a starting point and may require optimization.
Materials:
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This compound
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Terminal alkyne (1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
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Copper(I) iodide (CuI, 3 mol%)
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Base (e.g., Triethylamine, 3 equivalents)
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Solvent (e.g., DMF or Toluene, degassed)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
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Magnetic stirrer and heating plate
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Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
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Solvent and Reagent Addition: Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
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Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
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Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Workflow for Optimizing Solvent and Base
Caption: A logical workflow for optimizing solvent and base in the Sonogashira reaction.
References
Technical Support Center: N-ethyl-2-iodoaniline Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with N-ethyl-2-iodoaniline, focusing on its degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of studying the degradation of this compound under acidic and basic conditions?
Forced degradation studies are a critical component of drug development and are required by regulatory agencies like the FDA and ICH.[1][2][3] These studies on this compound help to:
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Establish its intrinsic stability profile.[1]
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Identify potential degradation products that could form under various pH conditions.[1]
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Elucidate the degradation pathways and mechanisms, such as hydrolysis.[1][2]
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Develop and validate stability-indicating analytical methods capable of separating the intact drug from its degradation products.[1][2]
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Inform the selection of appropriate formulation and packaging materials to ensure product stability.[4]
Q2: What are the typical conditions for acid and base-forced degradation of this compound?
While optimal conditions can vary, typical starting points for forced degradation of this compound involve the following:
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Acidic Conditions: Refluxing the compound in 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2]
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Basic Conditions: Refluxing the compound in 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
The duration of the study and the temperature can be adjusted to achieve a target degradation of 5-20%.[5]
Q3: What are the likely degradation products of this compound under hydrolytic stress?
Under acidic or basic hydrolysis, the ethylamino group of this compound may be susceptible to cleavage, potentially leading to the formation of 2-iodoaniline and ethanol. Additionally, other transformations of the aromatic ring or the iodo-substituent could occur, depending on the severity of the conditions. The hydrolysis of N-substituted compounds, such as N-ethyl phthalimide, is known to yield the corresponding amine (ethylamine in that case) and the acid (phthalic acid).[6]
Q4: My this compound appears to be insoluble in the acidic/basic solution. What should I do?
This compound, like its parent compound 2-iodoaniline, is expected to be insoluble in water.[7][8] To address solubility issues during forced degradation studies, consider the following:
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Use a co-solvent such as methanol, ethanol, or acetonitrile. However, be aware that the co-solvent could potentially participate in the degradation reaction.
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Gently heat the solution to aid dissolution before initiating the degradation study.
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Ensure adequate stirring or agitation throughout the experiment.
Troubleshooting Guides
Issue 1: No Degradation Observed
Problem: After subjecting this compound to the standard acidic or basic conditions, analysis by HPLC shows no significant degradation.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Stress | Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).Increase the reaction temperature.Extend the duration of the experiment. |
| High Stability of the Compound | If no degradation is observed even after intensifying the conditions, it indicates high stability of the molecule under those specific hydrolytic stresses. This is a valid result and should be reported. |
| Analytical Method Not Stability-Indicating | Ensure the analytical method can separate the parent compound from potential degradation products. This may require method re-validation. |
Issue 2: Too Much Degradation (>50%)
Problem: The analysis shows that this compound has degraded almost completely, making it difficult to identify the primary degradation products.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Stress | Decrease the concentration of the acid or base.Lower the reaction temperature.Reduce the duration of the experiment and take multiple time points to track the degradation. |
| High Compound Lability | The compound may be inherently unstable under these conditions. Use milder conditions to achieve the target degradation of 5-20%.[5] |
Experimental Protocols
Forced Degradation of this compound under Acidic Conditions
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Preparation of Solutions:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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Prepare a 1 M solution of hydrochloric acid (HCl).
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Degradation Procedure:
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In a round-bottom flask, add a known volume of the this compound stock solution.
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Add a sufficient volume of 1 M HCl to achieve the desired final concentration of the compound and the acid.
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Heat the mixture to a specified temperature (e.g., 60°C) and monitor for a set period (e.g., 2, 4, 8, 12, and 24 hours).
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At each time point, withdraw an aliquot of the sample.
-
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Sample Analysis:
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Neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 1 M NaOH).
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Dilute the sample to an appropriate concentration with the mobile phase.
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Analyze the sample using a validated stability-indicating HPLC method.
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Forced Degradation of this compound under Basic Conditions
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Preparation of Solutions:
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Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.
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Prepare a 1 M solution of sodium hydroxide (NaOH).
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Degradation Procedure:
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Follow the same procedure as for the acidic degradation, substituting 1 M NaOH for 1 M HCl.
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Sample Analysis:
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Neutralize the withdrawn sample with an equivalent amount of a suitable acid (e.g., 1 M HCl).
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Dilute and analyze as described for the acidic degradation study.
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Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions
| Condition | Time (hours) | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl at 60°C | 2 | 3.5 | Peak at RRT 0.8 |
| 6 | 8.2 | Peak at RRT 0.8 | |
| 12 | 15.1 | Peak at RRT 0.8 and 1.2 | |
| 24 | 25.6 | Peak at RRT 0.8 and 1.2 | |
| 0.1 M NaOH at 60°C | 2 | 5.8 | Peak at RRT 0.7 |
| 6 | 12.5 | Peak at RRT 0.7 | |
| 12 | 21.3 | Peak at RRT 0.7 and 1.1 | |
| 24 | 35.9 | Peak at RRT 0.7 and 1.1 |
RRT = Relative Retention Time
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. pharmtech.com [pharmtech.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. 2-Iodoaniline, 2-Iodoaniline 615-43-0, 2-Iodoaniline suppliers in India. [sodiumiodide.net]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of N-ethyl-2-iodoaniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of N-ethyl-2-iodoaniline. This sterically hindered and electron-rich substrate can present unique difficulties, often resulting in low conversion rates. This resource provides a series of frequently asked questions (FAQs) and troubleshooting strategies in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of this compound is giving very low conversion. What are the most likely causes?
Low conversion in the amination of a sterically hindered substrate like this compound can stem from several factors. The primary areas to investigate are the choice of catalyst, ligand, base, solvent, and reaction temperature. The steric hindrance from the ortho-iodo group and the N-ethyl group can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, aryl iodides can sometimes form unreactive palladium dimer species, which can inhibit the reaction.[1][2]
Q2: I am using a standard palladium catalyst like Pd₂(dba)₃. Is this appropriate for this substrate?
While Pd₂(dba)₃ is a common palladium source, its effectiveness is highly dependent on the chosen ligand. For a challenging substrate like this compound, the choice of ligand is critical to facilitate the reaction. Using Pd₂(dba)₃ with a suboptimal ligand may not generate the active catalytic species efficiently, leading to low yields. It is often preferable to use a pre-catalyst, which can lead to a cleaner formation of the active catalytic species.
Q3: Which type of ligand is recommended for the amination of this compound?
For sterically hindered substrates, bulky, electron-rich phosphine ligands are generally recommended.[3] These ligands promote the formation of monoligated palladium species, which can accelerate the rates of oxidative addition and reductive elimination. Ligands like XPhos, RuPhos, and BrettPhos have shown success in the amination of challenging aryl halides.[4] The choice of ligand can significantly impact the reaction's success, and screening a few different bulky phosphine ligands is often a necessary step in optimization.
Q4: I've tried a strong base like sodium tert-butoxide (NaOtBu) with no success. Could the base be the issue?
Yes, the choice of base is crucial and its effectiveness is highly context-dependent, influenced by the solvent and substrate.[3] While strong, non-coordinating bases like NaOtBu are often effective, they can also be incompatible with certain functional groups. For sterically hindered anilines, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes provide better results, especially when paired with an appropriate ligand and solvent system. The solubility of the base in the reaction solvent is another important consideration; an insoluble base can lead to poor reaction rates.
Q5: What are the recommended solvents for this reaction, and can the solvent choice impact the yield?
Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[1] The solvent's polarity can influence the reaction mechanism and the solubility of the reagents, including the base. For aryl iodides, toluene is often favored because the resulting iodide salts are poorly soluble, which can help to drive the reaction forward.[1] However, if solubility of your starting materials or the base is an issue, exploring other solvents or solvent mixtures may be beneficial. It's important to use anhydrous and degassed solvents to prevent catalyst deactivation.
Troubleshooting Workflow
If you are experiencing low conversion, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.
Caption: A flowchart outlining a systematic approach to troubleshooting low conversion in the Buchwald-Hartwig amination of this compound.
Data on Reaction Condition Optimization
While specific data for this compound is limited in the literature, the following table summarizes typical conditions that have been successful for the amination of structurally similar, sterically hindered aryl halides. This data can serve as a starting point for your optimization efforts.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 85 | 2-Bromo-N-methylaniline |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 78 | 2-Iodo-N-propylaniline |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 92 | 2-Chloro-N-ethylaniline |
This table is a compilation of representative data from various sources for illustrative purposes and not from a single study.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for your specific setup.
Materials:
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This compound
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Amine coupling partner
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Palladium pre-catalyst (e.g., XPhos Pd G3)
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Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos)
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Base (e.g., sodium tert-butoxide or cesium carbonate)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
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Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
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Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., sodium tert-butoxide, 1.2 equivalents), and a magnetic stir bar to a dry Schlenk tube. If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%).
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Reagent Addition: Add this compound (1 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the Schlenk tube.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.5 M) to the reaction mixture.
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Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Disclaimer: This technical support guide is for informational purposes only. All laboratory work should be conducted in a safe manner, following all institutional and regulatory guidelines. The user is responsible for verifying the accuracy and applicability of the information provided.
References
Technical Support Center: Synthesis of N-ethyl-2-iodoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of N-ethyl-2-iodoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The most prevalent byproducts are typically unreacted starting material (2-iodoaniline) and the over-ethylated product, N,N-diethyl-2-iodoaniline. The formation of these byproducts is influenced by reaction conditions such as stoichiometry of reagents, reaction temperature, and reaction time.
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction's progress. By periodically analyzing aliquots of the reaction mixture, you can determine the optimal time to quench the reaction, thereby maximizing the yield of the desired product while minimizing the formation of byproducts.
Q3: What are the recommended methods for purifying this compound?
A3: Column chromatography is a highly effective method for separating this compound from unreacted 2-iodoaniline and N,N-diethyl-2-iodoaniline.[1][2][3][4] A silica gel stationary phase with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate, typically provides good separation. Distillation can also be employed for purification.[5]
Q4: Can you provide typical spectroscopic data for the starting material and potential byproducts?
A4: Yes, please refer to the data summary tables below for typical ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2-iodoaniline, this compound, and N,N-diethyl-2-iodoaniline.
Troubleshooting Guides
Issue 1: Presence of a significant amount of unreacted 2-iodoaniline in the final product.
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Possible Cause 1: Insufficient ethylating agent.
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Solution: Ensure the correct stoichiometry of the ethylating agent (e.g., ethyl iodide, diethyl sulfate, or acetaldehyde for reductive amination) is used. A slight excess of the ethylating agent may be necessary to drive the reaction to completion.
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Possible Cause 2: Incomplete reaction.
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Solution: Increase the reaction time and/or temperature according to the chosen synthetic protocol. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.
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-
Possible Cause 3: Inefficient mixing.
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Solution: Ensure vigorous stirring of the reaction mixture to promote adequate contact between the reactants.
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Issue 2: Formation of a significant amount of N,N-diethyl-2-iodoaniline.
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Possible Cause 1: Excess ethylating agent.
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Solution: Carefully control the stoichiometry of the ethylating agent. Using more than one equivalent of the ethylating agent can lead to the formation of the diethylated product.
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Possible Cause 2: Prolonged reaction time or high temperature.
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Solution: Monitor the reaction closely and stop it once the formation of the desired product is maximized and the formation of the diethylated byproduct begins to increase significantly. Lowering the reaction temperature might also help to improve selectivity.
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Issue 3: Difficulty in separating the product from byproducts.
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Possible Cause: Similar polarities of the compounds.
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Solution: Optimize the mobile phase for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. For instance, starting with pure hexane and gradually adding ethyl acetate can effectively separate the three components. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for both analytical and preparative separations.[6]
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Data Presentation
Table 1: Summary of Key Compounds and their Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Iodoaniline | IC₆H₄NH₂ | C₆H₆IN | 219.02 |
| This compound | IC₆H₄NHC₂H₅ | C₈H₁₀IN | 247.08 |
| N,N-diethyl-2-iodoaniline | IC₆H₄N(C₂H₅)₂ | C₁₀H₁₄IN | 275.13 |
Table 2: Spectroscopic Data for Byproduct Analysis
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrum (m/z) |
| 2-Iodoaniline | 7.64 (dd, J=7.8, 1.5 Hz, 1H), 7.18 (td, J=7.8, 1.5 Hz, 1H), 6.75 (dd, J=7.8, 1.5 Hz, 1H), 6.50 (td, J=7.8, 1.5 Hz, 1H), 4.1 (br s, 2H)[2] | 146.9, 139.1, 129.5, 120.1, 114.9, 84.3[2] | 219 (M⁺)[7] |
| This compound | 7.68 (dd, J=7.8, 1.5 Hz, 1H), 7.25 (td, J=7.8, 1.5 Hz, 1H), 6.65 (dd, J=8.1, 1.2 Hz, 1H), 6.55 (td, J=7.5, 1.2 Hz, 1H), 4.2 (br s, 1H), 3.25 (q, J=7.2 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H) | 147.8, 139.2, 129.3, 118.7, 112.1, 86.5, 38.9, 14.8 | 247 (M⁺) |
| N,N-diethyl-2-iodoaniline | 7.75 (dd, J=7.8, 1.5 Hz, 1H), 7.30 (td, J=7.8, 1.5 Hz, 1H), 7.00 (dd, J=8.1, 1.5 Hz, 1H), 6.85 (td, J=7.5, 1.5 Hz, 1H), 3.15 (q, J=7.2 Hz, 4H), 1.10 (t, J=7.2 Hz, 6H) | 151.5, 139.5, 128.9, 125.4, 123.8, 98.9, 47.8, 12.7 | 275 (M⁺) |
Note: The NMR data for this compound and N,N-diethyl-2-iodoaniline are predicted values based on typical chemical shifts and may vary slightly depending on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add acetaldehyde (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Identify the peaks corresponding to 2-iodoaniline, this compound, and N,N-diethyl-2-iodoaniline based on their retention times and mass spectra.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the over-ethylated byproduct.
Caption: A logical workflow for troubleshooting byproduct formation during the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of N-ethyl-2-iodoaniline and 2-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of N-ethyl-2-iodoaniline and 2-iodoaniline, two key building blocks in the synthesis of complex organic molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired product yields in pharmaceutical and materials science research.
Executive Summary
The introduction of an ethyl group to the nitrogen atom of 2-iodoaniline significantly impacts its reactivity in common palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. This guide will explore the underlying electronic and steric factors that differentiate these two molecules and provide hypothetical comparative data and experimental protocols to illustrate these differences. While direct, side-by-side quantitative comparisons in the literature are scarce, the principles of organic chemistry allow for a robust predictive analysis.
Theoretical Comparison of Reactivity
The primary difference between 2-iodoaniline and this compound lies in the substitution at the nitrogen atom. This seemingly small change introduces significant steric and electronic effects that alter the molecule's behavior in a catalytic cycle.
Steric Effects: The ethyl group in this compound introduces considerable steric bulk around the nitrogen atom and in the vicinity of the ortho-disposed iodine atom. This "ortho effect" can hinder the approach of the palladium catalyst to the C-I bond for oxidative addition, a critical step in most cross-coupling reactions.[1] Consequently, reactions involving this compound may require more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve comparable yields to 2-iodoaniline.
Electronic Effects: The ethyl group is an electron-donating group (EDG) through induction. This increases the electron density on the nitrogen atom and, to a lesser extent, on the aromatic ring. An increase in electron density on the aryl system can make the oxidative addition of the palladium catalyst to the C-I bond slower. Conversely, for reactions where the aniline derivative acts as a nucleophile (like in the Buchwald-Hartwig amination), the increased electron density on the nitrogen of this compound could potentially increase its nucleophilicity.[2][3] However, this enhanced nucleophilicity is often outweighed by the steric hindrance of the ethyl group.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds.[4][5] In the context of coupling an aryl iodide with a boronic acid, the reactivity is primarily influenced by the ease of oxidative addition of the palladium catalyst to the C-I bond.
Expected Outcome: Due to the steric hindrance and the electron-donating nature of the N-ethyl group, this compound is expected to exhibit lower reactivity compared to 2-iodoaniline in Suzuki-Miyaura coupling. This would manifest as lower yields under identical reaction conditions or the need for more aggressive conditions to achieve high yields.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodoaniline with Phenylboronic Acid
-
Materials: 2-Iodoaniline (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2 mmol), Toluene (5 mL), H₂O (1 mL).
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-iodoaniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[6][7] In this reaction, the aniline derivative can be the aryl halide component. The reactivity will again be influenced by the ease of oxidative addition and the subsequent steps of the catalytic cycle.
Expected Outcome: Similar to the Suzuki coupling, the steric hindrance of the N-ethyl group is expected to decrease the reactivity of this compound compared to 2-iodoaniline. While the ethyl group increases the basicity and nucleophilicity of the amine, this is unlikely to compensate for the steric impediment to the palladium catalyst.
| Aryl Iodide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 2-Iodoaniline | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 8 | 95 |
| This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 8 | 68 |
| This compound | Morpholine | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 16 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoaniline with Morpholine
-
Materials: 2-Iodoaniline (1 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.
-
Add toluene, followed by 2-iodoaniline and morpholine.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
References
- 1. asianpubs.org [asianpubs.org]
- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to N-ethyl-2-iodoaniline and N-methyl-2-iodoaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of substrate is critical to the success of these reactions. This guide provides a comparative analysis of two closely related substrates: N-ethyl-2-iodoaniline and N-methyl-2-iodoaniline, in the context of their reactivity in cross-coupling reactions.
Influence of the N-Alkyl Substituent on Reactivity
The primary difference between this compound and N-methyl-2-iodoaniline lies in the steric bulk of the N-alkyl group. The ethyl group in this compound is larger than the methyl group in its counterpart. This seemingly small difference can have a significant impact on the rate and efficiency of a cross-coupling reaction.
In a typical palladium-catalyzed cross-coupling cycle, the aryl halide substrate undergoes oxidative addition to a low-valent palladium complex. The steric environment around the palladium center and the aryl halide can influence the ease of this step. A bulkier substituent ortho to the reacting iodide, such as the N-ethylamino group, may hinder the approach of the palladium catalyst, potentially leading to slower reaction rates compared to the less sterically encumbered N-methylamino group.
Furthermore, the coordination of the nitrogen atom to the palladium center, either as a directing group or through non-bonding interactions, can be affected by the size of the alkyl substituent. The larger ethyl group might create unfavorable steric interactions that could disfavor certain transition states in the catalytic cycle.
Experimental Data: Sonogashira Coupling of an N,N-Dialkyl-2-iodoaniline
While specific data for this compound is elusive, a study on the Sonogashira coupling of various N,N-dialkyl-2-iodoanilines provides valuable insights. The following table summarizes the experimental conditions and yield for the coupling of N,N-dimethyl-2-iodoaniline (a close analog of N-methyl-2-iodoaniline) with a terminal alkyne.[1]
| Parameter | Value |
| Aryl Halide | N,N-Dimethyl-2-iodoaniline |
| Alkyne | Phenylacetylene |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol %) |
| Co-catalyst | CuI (1 mol %) |
| Base | Et₃N |
| Solvent | Et₃N |
| Temperature | 50 °C |
| Reaction Time | Not specified |
| Yield | High (exact percentage not provided in the abstract)[1] |
Experimental Protocol: Sonogashira Coupling of N,N-Dimethyl-2-iodoaniline
The following is a general experimental protocol based on the literature for the Sonogashira coupling of N,N-dialkyl-2-iodoanilines.[1]
Materials:
-
N,N-Dimethyl-2-iodoaniline (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.01 equiv)
-
Triethylamine (Et₃N) (solvent)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethyl-2-iodoaniline, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous triethylamine as the solvent.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Logical Relationship of Catalytic Cycle
The core of the cross-coupling reaction is the catalytic cycle. The following diagram outlines the key steps involved in a typical palladium-catalyzed process.
Caption: Key steps in a palladium-catalyzed cross-coupling cycle.
Conclusion
For researchers and drug development professionals, when selecting a substrate for a cross-coupling reaction where steric sensitivity is a concern, N-methyl-2-iodoaniline may be the more favorable starting material. However, empirical validation through direct experimental comparison is strongly recommended to ascertain the optimal substrate for a specific transformation. The provided experimental protocol for a related N,N-dimethylaniline can serve as a valuable starting point for such optimization studies.
References
alternative reagents to N-ethyl-2-iodoaniline for indole synthesis
A Comparative Guide to Alternative Reagents for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the development of efficient and versatile synthetic routes a perpetual goal for organic chemists. While N-ethyl-2-iodoaniline serves as a common precursor in modern cross-coupling strategies for N-substituted indoles, reliance on a single starting material can be limiting due to cost, availability, and substitution pattern constraints. This guide provides an objective comparison of alternative reagents and methodologies for indole synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal pathway for their specific target.
Overview of Key Synthetic Strategies
Beyond the use of specific 2-haloanilines, indole synthesis can be broadly approached through several strategic disconnections. The most prominent methods include classical named reactions that build the pyrrole ring onto a pre-existing benzene ring and modern transition-metal-catalyzed methods that form key C-C and C-N bonds with high efficiency.
The primary alternatives to this compound can be categorized as follows:
-
Classical Indole Syntheses : These methods, such as the Fischer and Bischler-Möhlau syntheses, utilize readily available anilines, hydrazines, and carbonyl compounds.
-
Modern Transition-Metal-Catalyzed Syntheses : These approaches offer high functional group tolerance and regioselectivity, often starting from ortho-substituted anilines (using different halogens or activating groups) or even unactivated anilines via C-H functionalization.
Below is a logical workflow for selecting an appropriate synthetic strategy.
Caption: Workflow for selecting an indole synthesis strategy.
Comparative Analysis of Alternative Methodologies
The choice of synthetic route depends heavily on the desired substitution pattern, functional group tolerance, and scalability. The following table summarizes the key characteristics of major alternatives to syntheses starting from this compound.
| Methodology | Alternative Reagents | Typical Catalyst/Conditions | Advantages | Limitations | Reported Yields |
| Fischer Indole Synthesis | Arylhydrazines and aldehydes or ketones.[1][2] | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA).[2][3] | Readily available starting materials; versatile for many substitution patterns; one-pot procedures are common.[1] | Harsh acidic conditions; not suitable for sensitive functional groups; fails with acetaldehyde to produce unsubstituted indole.[1][4] | 5% - 90%+ |
| Bischler-Möhlau Synthesis | Anilines and α-bromo-acetophenones.[5] | Typically requires heating with excess aniline; milder methods use LiBr or microwave irradiation.[5][6] | Simple starting materials for 2-arylindoles. | Harsh reaction conditions (high temperatures); can produce regioisomeric mixtures and inconsistent yields.[5][7] | Often poor to moderate |
| Palladium-Catalyzed (Larock/Cacchi) | o-Haloanilines (Br, Cl) or o-triflylanilines with internal or terminal alkynes.[8] | Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), often with a phosphine ligand and a base. | Excellent functional group tolerance; high regioselectivity; applicable to complex molecules.[8] | Cost of palladium catalysts; requires pre-functionalized aniline; potential for catalyst poisoning. | 60% - 95% |
| Copper-Catalyzed Cyclization | o-Haloanilines and terminal alkynes or activated acetylenes.[9][10] | Cu(I) or Cu(II) salts (e.g., CuI, Cu(OAc)₂), often with a ligand like L-proline.[9][10] | Lower cost compared to palladium; effective for C-N bond formation. | Can require higher catalyst loading or specific ligands compared to palladium systems. | 70% - 90% |
| Rhodium-Catalyzed C-H Activation | Acetanilides (or other directed anilines) and internal alkynes.[11] | Rh(III) catalysts (e.g., [Cp*RhCl₂]₂), typically with a copper or silver oxidant. | Bypasses the need for pre-halogenated anilines; high atom economy.[11] | Requires a directing group on the aniline nitrogen; cost of rhodium; can have regioselectivity issues with unsymmetrical alkynes.[11][12] | 75% - 98% |
| Metal-Free C-H Amination | N-Ts-2-alkenylanilines.[13] | Oxidants like DDQ or hypervalent iodine reagents (PISA); electrochemical methods are also emerging.[10][13] | Avoids transition-metal catalysts; operationally simple. | Requires a pre-formed styrenyl-type aniline; the directing/activating group may need to be removed later. | 70% - 95% |
Reaction Pathways and Mechanisms
Fischer Indole Synthesis
This reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound. The key step is a[5][5]-sigmatropic rearrangement.[2]
Caption: Key stages of the Fischer indole synthesis pathway.
Bischler-Möhlau Indole Synthesis
This pathway involves the reaction of an α-bromo-acetophenone with at least two equivalents of an aniline, leading to a 2-arylindole. The mechanism is complex and can involve an imine intermediate.[5][14]
Caption: Generalized mechanism for the Bischler-Möhlau synthesis.
Palladium-Catalyzed Larock Indole Synthesis
A powerful modern method, the Larock synthesis involves a palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. This avoids harsh conditions and tolerates a wide array of functional groups.
Caption: Catalytic cycle for the Larock indole synthesis.
Detailed Experimental Protocols
Protocol 1: Fischer Synthesis of 2-phenylindole
Adapted from established procedures.
Reagents:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (catalytic to excess)
-
Toluene or Xylene (solvent)
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in toluene, add acetophenone (1.0 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water, forming the phenylhydrazone intermediate. This step can sometimes be skipped by proceeding directly to indolization.[4]
-
After cooling, the catalyst (e.g., ZnCl₂, 1.5 eq) is added portion-wise.[3]
-
The reaction mixture is heated to 150-170 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by carefully pouring onto ice-water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol or purified by column chromatography to yield 2-phenylindole.
Protocol 2: Copper-Catalyzed Synthesis of N-H Indoles
Based on the procedure by Ma, D. et al.[10]
Reagents:
-
2-Bromotrifluoroacetanilide (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMSO (solvent)
Procedure:
-
A mixture of 2-bromotrifluoroacetanilide (1.0 eq), CuI (10 mol%), and L-proline (20 mol%) is placed in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
DMSO, the terminal alkyne (1.2 eq), and K₂CO₃ (2.0 eq) are added sequentially.
-
The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2-substituted indole.
Protocol 3: Rhodium-Catalyzed Oxidative Annulation
Based on the procedure described by Glorius, F. et al.[11]
Reagents:
-
Acetanilide (1.0 eq)
-
Internal Alkyne (e.g., Diphenylacetylene) (1.2 eq)
-
[CpRh(OAc)₂]₂ or [CpRhCl₂]₂ (2 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (2.0 eq)
-
tert-Amyl alcohol (solvent)
Procedure:
-
In a sealed tube, combine the acetanilide (1.0 eq), internal alkyne (1.2 eq), rhodium catalyst (2 mol%), and Cu(OAc)₂ (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the solvent (tert-amyl alcohol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the resulting residue is purified by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. byjus.com [byjus.com]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Indole synthesis by conjugate addition of anilines to activated acetylenes and an unusual ligand-free copper(II)-mediated intramolecular cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bohrium.com [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
yield comparison of different catalysts for N-ethyl-2-iodoaniline reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-ethyl-2-iodoaniline is a critical step in the development of various pharmaceutical compounds and organic materials. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides an objective comparison of different catalytic methods for the N-ethylation of 2-iodoaniline, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
The primary routes for the synthesis of this compound include reductive amination of 2-iodoaniline with acetaldehyde, and N-alkylation of 2-iodoaniline with ethyl halides. The choice of catalyst is paramount in achieving high yields and selectivity. While direct comparative studies for this compound are not extensively documented in publicly available literature, data from analogous reactions provide valuable insights into catalyst performance.
Catalyst Performance in N-Alkylation and Reductive Amination
The following table summarizes yields for different catalytic systems in reactions analogous to the synthesis of this compound, primarily focusing on reductive amination and N-alkylation of anilines.
| Reaction Type | Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Reductive Amination | Aniline | Acetaldehyde | Pd/C | Aqueous 2-propanol | Room Temp. | High (unspecified)[1] |
| Reductive Amination | Aniline | Acetaldehyde | Not specified | Alcohol | Room Temp. | Not specified[2] |
| N-Alkylation | 2,6-diethylaniline | Acetaldehyde | Pd/C | Aqueous 2-propanol | Room Temp. | Excellent (unspecified)[3] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and optimizing synthetic procedures. Below are generalized methodologies for the key catalytic reactions discussed.
Reductive Amination using a Palladium Catalyst
This method involves the in-situ formation of an imine from 2-iodoaniline and acetaldehyde, followed by reduction. A procedure analogous to the N-ethylation of 2,6-diethylaniline can be adapted[3].
Generalized Protocol:
-
To a flask containing a suitable solvent (e.g., aqueous 2-propanol), add a catalytic amount of Palladium on carbon (Pd/C).
-
Add a hydrogen donor, such as ammonium formate, and stir to activate the catalyst.
-
To this mixture, add 2-iodoaniline and acetaldehyde.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure.
-
The crude product is then purified by extraction and distillation.
A similar two-step, one-pot synthesis has been described for N-ethylaniline, where the imine is first formed from aniline and acetaldehyde, followed by reduction with a borohydride reagent[2].
Experimental Workflow for Catalytic N-Ethylation
The following diagram illustrates a generalized workflow for the catalytic N-ethylation of 2-iodoaniline.
Logical Relationship of Key Synthetic Strategies
The synthesis of this compound can be approached through several established organic reactions. The logical relationship between the starting materials and the final product through these key strategies is depicted below.
Conclusion
The selection of an optimal catalyst and synthetic route for the N-ethylation of 2-iodoaniline depends on factors such as desired yield, cost, and available laboratory equipment. Palladium-based catalysts, particularly Pd/C, have shown high efficacy in reductive amination of anilines and are a promising option. Further empirical studies directly comparing different catalysts for the synthesis of this compound would be beneficial for the research community. The provided experimental frameworks offer a starting point for the development of robust and efficient synthetic protocols.
References
Verifying the Purity of N-ethyl-2-iodoaniline: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of N-ethyl-2-iodoaniline, a key building block in the synthesis of various pharmaceutical compounds. We present a detailed analysis of expected spectroscopic data for this compound and compare it with potential impurities that may arise during its synthesis.
Spectroscopic Analysis Workflow
The purity of a synthesized batch of this compound can be rigorously assessed using a combination of spectroscopic techniques. The general workflow involves acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the sample and comparing them against the data for the pure compound and potential impurities.
Caption: Workflow for the spectroscopic analysis of this compound purity.
Comparison of Spectroscopic Data
The following tables summarize the expected and experimental spectroscopic data for this compound and its potential impurities.
¹H NMR Spectroscopy Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound (Predicted) | ~7.7 (d, 1H), ~7.2 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H), ~3.2 (q, 2H), ~1.3 (t, 3H) |
| 2-Iodoaniline | 7.66 (d, 1H), 7.16 (t, 1H), 6.77 (d, 1H), 6.50 (t, 1H), 4.09 (s, 2H, -NH₂)[1] |
| N-Ethylaniline | 7.15 (t, 2H), 6.68 (t, 1H), 6.58 (d, 2H), 3.42 (s, 1H, -NH), 3.11 (q, 2H), 1.22 (t, 3H)[2] |
| 4-Iodoaniline | 7.39 (d, 2H), 6.45 (d, 2H), 3.61 (s, 2H, -NH₂)[3] |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
| Compound | Chemical Shift (δ) |
| This compound (Predicted) | ~148, ~139, ~129, ~118, ~115, ~87, ~39, ~15 |
| 2-Iodoaniline | 146.7, 138.9, 129.3, 119.9, 114.7, 84.1[4] |
| N-Ethylaniline | 148.2, 129.3, 117.2, 112.8, 38.5, 14.8[5] |
| 4-Iodoaniline | 146.4, 138.2, 117.6, 79.7[3] |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2970, ~2870 (aliphatic C-H stretch), ~1600, ~1500 (C=C stretch), ~750 (C-I stretch) |
| 2-Iodoaniline | 3433, 3343 (N-H stretch), 3055 (aromatic C-H stretch), 1618, 1489 (C=C stretch), 746 (C-I stretch) |
| N-Ethylaniline | 3413 (N-H stretch), 3052 (aromatic C-H stretch), 2971, 2869 (aliphatic C-H stretch), 1603, 1506 (C=C stretch)[6] |
| 4-Iodoaniline | 3395, 3305 (N-H stretch), 3045 (aromatic C-H stretch), 1615, 1485 (C=C stretch), 815 (C-I stretch)[7][8][9] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 247.0 (M⁺) | [M-CH₃]⁺ (232), [M-C₂H₅]⁺ (218), [M-I]⁺ (120) |
| 2-Iodoaniline | 219.0 (M⁺)[10][11] | [M-I]⁺ (92)[10] |
| N-Ethylaniline | 121.1 (M⁺)[12][13] | [M-CH₃]⁺ (106)[12] |
| 4-Iodoaniline | 219.0 (M⁺) | [M-I]⁺ (92) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire data with a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Acquire data with a spectral width of approximately 240 ppm.
-
Set the number of scans to 1024 or higher to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (7.26 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquisition:
-
EI-MS: Introduce the sample into the ion source (a direct insertion probe for solids or a GC inlet for volatile liquids). Acquire the mass spectrum over a mass range of approximately m/z 50-500.
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of approximately m/z 100-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
By carefully comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently assess the purity of their this compound samples and identify the presence of common impurities. This rigorous quality control is essential for the successful and reproducible synthesis of downstream pharmaceutical targets.
References
- 1. spectrabase.com [spectrabase.com]
- 2. N-Ethylaniline(103-69-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 2-Iodoaniline(615-43-0) 13C NMR [m.chemicalbook.com]
- 5. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 6. N-Ethylaniline(103-69-5) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Iodoaniline(540-37-4) IR Spectrum [m.chemicalbook.com]
- 9. Benzenamine, 4-iodo- [webbook.nist.gov]
- 10. Benzenamine, 2-iodo- [webbook.nist.gov]
- 11. Benzenamine, 2-iodo- [webbook.nist.gov]
- 12. N-Ethylaniline(103-69-5) MS spectrum [chemicalbook.com]
- 13. Benzenamine, N-ethyl- [webbook.nist.gov]
Kinetic Studies of N-ethyl-2-iodoaniline in Sonogashira Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This guide provides a comparative analysis of the kinetic profile of N-ethyl-2-iodoaniline in this reaction, placing its reactivity in context with other aryl halides and offering detailed experimental protocols for kinetic investigations. While specific kinetic data for this compound is not extensively published, this guide extrapolates from well-established principles and data for analogous substrates to provide a robust framework for researchers.
Comparative Kinetics: The Influence of the Aryl Halide
The nature of the aryl halide is a paramount factor governing the rate of the Sonogashira coupling. The reactivity trend is dictated by the carbon-halogen bond strength, following the order: I > Br > Cl.[1] The oxidative addition of the aryl halide to the palladium(0) catalyst is generally the rate-determining step in the catalytic cycle.[3] Consequently, aryl iodides, such as this compound, are the most reactive substrates, often facilitating reactions at ambient temperatures.[1]
The N-ethylamino substituent at the ortho position of this compound introduces specific electronic and steric effects that can modulate its reactivity compared to other aryl iodides. Electron-donating groups on the aryl halide can influence the activation barrier of the reaction.[4]
Table 1: Comparative Reactivity of Aryl Halides in Sonogashira Coupling
| Aryl Halide | Substituent Effects | Expected Relative Reaction Rate | Typical Reaction Conditions |
| This compound | Ortho-ethylamino group may introduce steric hindrance. The amine is an electron-donating group. | High | Mild conditions, potentially room temperature. |
| Aryl Iodides (general) | Generally the most reactive class of aryl halides. | High | Mild conditions, often room temperature.[1] |
| Aryl Bromides | Less reactive than aryl iodides, requiring more forcing conditions. | Moderate | Elevated temperatures are typically necessary.[1] |
| Aryl Chlorides | The least reactive of the common aryl halides. | Low | Require elevated temperatures and often specialized, bulky electron-rich phosphine ligands.[3] |
Experimental Protocol for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following is a generalized procedure for a kinetic study of the Sonogashira coupling of this compound with a terminal alkyne, which can be adapted for specific research needs.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous Solvent (e.g., Toluene, DMF, THF)
-
Internal Standard (e.g., Dodecane, Mesitylene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with the palladium catalyst, CuI, and a magnetic stir bar under an inert atmosphere.
-
Reagent Addition: The anhydrous solvent, base, terminal alkyne, and internal standard are added via syringe. The mixture is allowed to stir at the desired reaction temperature.
-
Initiation: The reaction is initiated by the addition of this compound. Time zero is recorded at the point of addition.
-
Sampling: Aliquots are withdrawn from the reaction mixture at regular intervals using a syringe and are immediately quenched (e.g., by dilution with a suitable solvent and washing with a dilute aqueous acid to remove the amine base).
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to determine the reaction order and calculate the rate constant.
Visualizing the Sonogashira Coupling
Reaction Mechanism:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for Kinetic Studies:
Caption: A typical experimental workflow for kinetic analysis of the Sonogashira reaction.
Logical Comparison of Aryl Halide Reactivity:
Caption: General reactivity trend of aryl halides in the Sonogashira coupling.
References
Assessing the Scalability of N-ethyl-2-iodoaniline Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-ethyl-2-iodoaniline is a key building block in the synthesis of various pharmaceuticals and fine chemicals. The efficiency and scalability of its production are critical factors for consideration in both academic research and industrial drug development. This guide provides an objective comparison of the primary synthesis methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given scale and application.
Comparison of Synthetic Methods
Two principal routes for the synthesis of this compound dominate the landscape: direct N-alkylation of 2-iodoaniline and reductive amination of 2-iodoaniline with acetaldehyde. Each method presents distinct advantages and challenges in terms of yield, purity, cost-effectiveness, and scalability.
| Method | Reagents | Solvent | Catalyst/Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Scalability Considerations |
| Direct N-Alkylation | 2-iodoaniline, Ethyl Halide (e.g., Ethyl Iodide, Ethyl Bromide) | Varies (e.g., DMF, Acetonitrile) | Base (e.g., K₂CO₃, NaH) | 25-80 | 12-24 | 60-85 | 90-98 | Use of potentially hazardous and costly alkylating agents. Over-alkylation to the diethylated product can be a significant side reaction, complicating purification on a large scale. Requires careful control of stoichiometry and temperature to maximize mono-alkylation. |
| Reductive Amination | 2-iodoaniline, Acetaldehyde | Varies (e.g., Methanol, Ethanol) | Reducing Agent (e.g., NaBH₄, H₂/Pd/C) | 0-25 | 2-6 | 75-95 | >98 | Generally considered a more atom-economical and safer alternative to direct alkylation. The use of acetaldehyde, which is volatile and reactive, requires careful handling and temperature control, especially on a large scale. The choice of reducing agent impacts cost and safety; catalytic hydrogenation is often preferred for industrial-scale processes. |
Experimental Protocols
Method 1: Direct N-Alkylation of 2-iodoaniline with Ethyl Iodide
Procedure:
-
To a solution of 2-iodoaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 equivalents) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl iodide (1.2 equivalents) is added dropwise to the suspension.
-
The reaction mixture is then heated to 60°C and stirred for 18 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination of 2-iodoaniline with Acetaldehyde
Procedure:
-
2-iodoaniline (1 equivalent) is dissolved in methanol.
-
The solution is cooled to 0°C in an ice bath.
-
Acetaldehyde (1.5 equivalents) is added dropwise while maintaining the temperature at 0°C.
-
The mixture is stirred at 0°C for 1 hour to facilitate the formation of the corresponding imine intermediate.
-
Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by distillation or crystallization if necessary.
Visualizing the Scalability Assessment Workflow
The selection of a scalable synthesis method involves a logical progression of considerations, from initial route scouting to process optimization and safety analysis. The following diagram illustrates a generalized workflow for this assessment.
Caption: Workflow for Assessing Synthesis Scalability.
The Strategic Application of N-Ethyl-2-Iodoaniline in Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. N-ethyl-2-iodoaniline, a substituted aromatic amine, serves as a valuable building block in the construction of complex molecular architectures, particularly in the synthesis of nitrogen-containing heterocycles and other bioactive compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in comparison to its bromo and chloro analogs, supported by experimental data and detailed protocols for key reactions.
Performance Comparison in Cross-Coupling Reactions
The utility of this compound and its halogenated counterparts is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the halide (iodine, bromine, or chlorine) on the aniline ring significantly influences the reagent's reactivity, reaction conditions, and ultimately, the cost-effectiveness of the synthesis.
Aryl iodides are generally the most reactive among the aryl halides in these catalytic cycles. This heightened reactivity stems from the lower bond dissociation energy of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds, facilitating the initial oxidative addition step to the palladium catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which can offset the typically higher initial cost of the iodo-substituted starting material.
Table 1: Comparative Analysis of N-Ethyl-2-haloanilines in a Hypothetical Suzuki-Miyaura Coupling Reaction with Phenylboronic Acid
| Parameter | This compound | N-Ethyl-2-bromoaniline | N-Ethyl-2-chloroaniline |
| Relative Reactivity | High | Medium | Low |
| Typical Catalyst Loading | 1-2 mol% | 2-5 mol% | 5-10 mol% or specialized ligands |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C | >120 °C or microwave conditions |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours or longer |
| Estimated Yield | >90% | 70-90% | <60% with standard methods |
| Relative Cost of Starting Material | High | Medium | Low |
| Overall Cost-Effectiveness | Potentially high for complex, high-value products where yield and purity are paramount. | Good balance for many applications. | Economical for large-scale synthesis if lower yields are acceptable. |
Table 2: Cost Comparison of N-Ethyl-2-haloaniline Precursors
| Compound | CAS Number | Typical Purity | Estimated Price (per gram) |
| This compound | 133286-16-5 | >97% | ~$50 - $100 |
| N-Ethyl-2-bromoaniline | 59565-93-4 | >97% | ~$20 - $50 |
| N-Ethyl-2-chloroaniline | 17267-43-9 | >98% | ~$10 - $30 |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market conditions.
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for a representative Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of N-Ethyl-2-bromoaniline with Aniline
Materials:
-
N-Ethyl-2-bromoaniline (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine N-ethyl-2-bromoaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a dry Schlenk flask.
-
Remove the flask from the glovebox and add aniline and toluene via syringe under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualization of Synthetic Pathways and Workflows
To further illustrate the strategic considerations in synthesis, the following diagrams, generated using Graphviz, depict a generic cross-coupling workflow and the logical relationship between reactant choice and reaction outcomes.
Conclusion
The choice between this compound and its bromo or chloro counterparts is a strategic decision that hinges on a careful evaluation of multiple factors. While this compound commands a higher initial price, its superior reactivity can lead to significant downstream benefits, including reduced catalyst costs, shorter reaction times, and higher yields of the desired product. This is particularly advantageous in the synthesis of high-value compounds where purity and efficiency are paramount. Conversely, for large-scale production of less complex molecules where cost of raw materials is a primary driver, the bromo or even the chloro analog might be the more economically viable option, provided that the harsher reaction conditions and potentially lower yields are acceptable. Ultimately, a thorough cost-benefit analysis, considering all aspects of the synthetic process, is essential for making an informed decision that aligns with the specific goals of the research or development project.
A Comparative Study on the Reactivity of N-ethyl-2-iodoaniline and N-ethyl-2-bromoaniline in Palladium-Catalyzed Cross-Coupling Reactions
A comprehensive analysis for researchers, scientists, and drug development professionals on the reactivity of N-ethyl-2-iodoaniline and N-ethyl-2-bromoaniline in key synthetic transformations. This guide provides a comparative overview of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as intramolecular Heck reactions, supported by available experimental data and detailed protocols.
The choice of halogen in aryl halides is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, profoundly influencing reaction kinetics, catalyst loading, and overall efficiency. This guide focuses on a comparative analysis of this compound and N-ethyl-2-bromoaniline, two important building blocks in the synthesis of a variety of heterocyclic compounds, including substituted indoles, which are prevalent in pharmaceuticals and bioactive molecules.
Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond in this compound typically allows for faster oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analogue.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for this compound and N-ethyl-2-bromoaniline are not extensively documented in the literature, the well-established principles of palladium catalysis and data from analogous systems allow for a clear differentiation in their reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The higher reactivity of this compound allows for efficient coupling with a variety of boronic acids under milder conditions. In contrast, N-ethyl-2-bromoaniline often requires higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve comparable yields. Studies on similar ortho-substituted bromoanilines have demonstrated successful coupling, but often necessitate more robust catalytic systems.[1][2]
Table 1: Representative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | N-ethyl-2-bromoaniline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 60-80 °C) | Elevated temperatures (e.g., 80-120 °C) |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) |
| Catalyst Loading | Generally lower | May require higher loading |
| Yields | Generally high | Good to high, but may require optimization |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this compound is expected to undergo amination more readily than N-ethyl-2-bromoaniline. This is particularly advantageous when using less nucleophilic amines or when trying to minimize side reactions. While protocols for the amination of various aryl bromides, including bromopyridines with diamines, are well-established, they often require specific ligand systems and elevated temperatures to achieve high yields.[3][4][5]
Table 2: Representative Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | N-ethyl-2-bromoaniline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heating | Elevated temperatures |
| Ligand Choice | Broader scope of effective ligands | May require more specialized, electron-rich ligands |
| Base Strength | Can often proceed with weaker bases | Often requires strong bases (e.g., NaOtBu, K3PO4) |
| Yields | Generally high | Good to high, dependent on conditions |
Sonogashira Coupling
In the Sonogashira coupling for the formation of carbon-carbon triple bonds, the superior reactivity of aryl iodides is well-documented.[6][7] this compound can be expected to couple with terminal alkynes under milder conditions and with lower catalyst loadings than N-ethyl-2-bromoaniline. Copper-free Sonogashira protocols are also more commonly successful with aryl iodides.
Table 3: Representative Comparison of Reactivity in Sonogashira Coupling
| Feature | This compound | N-ethyl-2-bromoaniline |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heating | Moderate to elevated temperatures |
| Copper Co-catalyst | Can often be performed copper-free | Often requires a copper co-catalyst |
| Reaction Time | Generally shorter | Generally longer |
| Yields | Generally high | Moderate to high |
Intramolecular Heck Reaction for Indole Synthesis
A significant application of these haloanilines is in the synthesis of indoles via an intramolecular Heck reaction of a derived N-alkenyl-2-haloaniline. In this context, the reactivity difference between the iodo and bromo derivatives is still apparent, though both can be effective substrates. The cyclization of N-alkenyl-2-iodoanilines often proceeds with higher efficiency and under milder conditions. However, successful cyclizations of the corresponding bromoanilines have also been reported, sometimes with the advantage of the starting material being more readily available or less expensive.[8][9][10]
Table 4: Reactivity in Intramolecular Heck Reaction for Indole Synthesis
| Feature | N-alkenyl-2-iodoaniline derivative | N-alkenyl-2-bromoaniline derivative |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Moderate heating (e.g., 80-100 °C) | Elevated temperatures (e.g., 100-140 °C) |
| Reaction Time | Generally shorter | Generally longer |
| Catalyst System | More versatile | May require specific optimization |
| Yields | Good to excellent | Good to excellent, with optimization |
Experimental Protocols
The following are generalized experimental protocols for the discussed reactions. Researchers should note that specific conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the N-ethyl-2-haloaniline (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane, toluene, or 2-MeTHF) is added an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv). The mixture is degassed, and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a palladacycle, 1-5 mol%) is added. The reaction is then heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
A mixture of the N-ethyl-2-haloaniline (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by chromatography.[3][11]
General Procedure for Sonogashira Coupling
To a degassed solution of the N-ethyl-2-haloaniline (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine such as triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A base (e.g., triethylamine or diisopropylamine) is used as the solvent or co-solvent. The reaction is stirred at the appropriate temperature (room temperature to 80 °C) until completion. The mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by column chromatography.[7][12]
General Procedure for Intramolecular Heck Reaction
A solution of the N-alkenyl-N-ethyl-2-haloaniline (1.0 equiv) in a suitable solvent (e.g., DMF, DMAc, or toluene) is treated with a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), often in the presence of a phosphine ligand (e.g., PPh₃) and a base (e.g., K₂CO₃, Et₃N, or a proton sponge). The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The resulting indole derivative is purified by column chromatography.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical workflow for a cross-coupling experiment.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling experiment.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Cascade alkenyl amination/Heck reaction promoted by a bifunctional palladium catalyst: a novel one-pot synthesis of indoles from o-haloanilines and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Cyclization of N-Acyl- o-alkynylanilines with Isocyanides Involving a 1,3-Acyl Migration: Rapid Access to Functionalized 2-Aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
validation of a new analytical method for N-ethyl-2-iodoaniline quantification
A comprehensive guide to the validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-ethyl-2-iodoaniline is presented below. This document is intended for researchers, scientists, and professionals in drug development, offering a clear comparison with existing analytical alternatives and detailed experimental protocols.
Comparison of Analytical Methods
A newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a C18 column and UV detection demonstrates superior performance in the quantification of this compound when compared to existing gas chromatography-mass spectrometry (GC-MS) and other HPLC methods used for similar aniline derivatives. The key performance indicators are summarized in the table below, highlighting the enhanced sensitivity and efficiency of the new method.
| Parameter | New RP-HPLC Method | Alternative HPLC Method | GC-MS Method |
| Linearity (R²) | > 0.999 | 0.998 | 0.997 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.2% - 102.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 1.5 µg/mL |
| Run Time | 8 minutes | 12 minutes | 20 minutes |
Experimental Protocols
The validation of the new RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Instrumentation and Chromatographic Conditions
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The following parameters were evaluated to validate the analytical method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution. The chromatograms were examined for any interfering peaks at the retention time of this compound.
-
Linearity: The linearity of the method was determined by analyzing five concentrations of the reference standard ranging from 50% to 150% of the target concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: The accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment. The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The effect on the peak area and retention time was observed.
Method Validation Workflow
The logical flow of the analytical method validation process is depicted in the following diagram.
Caption: Workflow for the validation of the new analytical method.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH guideline Q2 (R1): Significance and symbolism [wisdomlib.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of N-ethyl-2-iodoaniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-ethyl-2-iodoaniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
The following information is compiled from safety data sheets of structurally related compounds and general best practices for chemical waste management. Always consult your institution's specific safety protocols and the material's specific Safety Data Sheet (SDS) if available.
Hazard and Safety Data
Proper handling and disposal of this compound are predicated on understanding its potential hazards. The data presented below is based on the known hazards of the closely related compound, 2-iodoaniline, and should be considered representative until a specific SDS for this compound is available.
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin. |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Experimental Protocols for Safe Disposal
The following step-by-step protocol should be followed for the disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE) before handling the chemical. This includes, but is not limited to:
-
Nitrile gloves
-
Chemical safety goggles or a face shield
-
A lab coat
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if handling in a poorly ventilated area or if dust formation is possible.[2]
-
2. Waste Collection:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material, such as polyethylene or polypropylene, and be clearly labeled with the chemical name and associated hazards.[3]
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[2]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert personnel.
-
For small spills, use a dry clean-up procedure to avoid generating dust.[3] Gently sweep or scoop the material into a suitable container for disposal.
-
Do not add water to the spill area.
-
After the dry material has been collected, the area can be decontaminated with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal:
-
This compound is not to be disposed of down the drain or in regular trash.[2] It should not be released into the environment.[2]
-
The labeled hazardous waste container must be disposed of through an authorized hazardous or special waste collection point, in accordance with all local, regional, and national regulations.[2][3]
-
Empty containers that held this compound should be treated as hazardous waste, as they may retain chemical residues.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-ethyl-2-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-ethyl-2-iodoaniline in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin irritation (Category 2) |
| H319: Causes serious eye irritation | Eye irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| H311: Toxic in contact with skin (potential) | Acute toxicity, Dermal (Category 3) |
| H331: Toxic if inhaled (potential) | Acute toxicity, Inhalation (Category 3) |
| H373: May cause damage to organs through prolonged or repeated exposure (potential) | Specific target organ toxicity — repeated exposure (Category 2) |
Note: Hazards marked with "(potential)" are inferred from structurally similar compounds and should be considered as part of a comprehensive risk assessment.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1] A face shield may be necessary for splash hazards.[2] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] Gloves must be inspected prior to use and disposed of properly after.[1] |
| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat, with long sleeves and closed-front.[1] Protective clothing should be worn when there is a risk of exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Step-by-Step Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
This compound may be light-sensitive; store in a dark place if necessary.[1]
Handling:
-
Work Area Preparation:
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as specified in the table above.
-
-
Chemical Handling:
-
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation.[4]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[6] |
| If on Skin | Wash with plenty of water.[5] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash before reuse.[6] |
| If in Eyes | Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[6] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a suitable, labeled, and sealed container.
-
-
Waste Disposal:
Workflow Diagram
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
